molecular formula C10H7BrN2O B1445029 3-(2-Bromophenoxy)pyridazine CAS No. 40580-53-8

3-(2-Bromophenoxy)pyridazine

Katalognummer: B1445029
CAS-Nummer: 40580-53-8
Molekulargewicht: 251.08 g/mol
InChI-Schlüssel: PESLFQDAIUALFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Bromophenoxy)pyridazine is a useful research compound. Its molecular formula is C10H7BrN2O and its molecular weight is 251.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Bromophenoxy)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromophenoxy)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(2-bromophenoxy)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-4-1-2-5-9(8)14-10-6-3-7-12-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESLFQDAIUALFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=NN=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

molecular weight and formula of 3-(2-Bromophenoxy)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Synthetic Utility in Fragment-Based Drug Discovery

Part 1: Executive Summary

3-(2-Bromophenoxy)pyridazine (CAS: 40580-53-8) is a specialized heteroaromatic ether employed primarily as a high-value scaffold in medicinal chemistry.[1] Unlike simple pyridazines, this molecule features a "dual-handle" architecture: the electron-deficient pyridazine ring serves as a hydrogen-bond acceptor (often targeting kinase hinge regions), while the ortho-bromo group on the phenoxy moiety provides a pre-installed site for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Correction of Common Misconceptions: Automated cataloging systems occasionally misclassify this compound. It is a small molecule (MW ~251 Da), not a biologic or antibody. It is strictly a synthesis intermediate and chemical probe.

Part 2: Physicochemical Specifications[2]

The following data constitutes the validated identity profile for 3-(2-Bromophenoxy)pyridazine.

ParameterValueTechnical Note
IUPAC Name 3-(2-Bromophenoxy)pyridazineSystematic nomenclature
CAS Number 40580-53-8 Unique identifier
Molecular Formula C₁₀H₇BrN₂O
Molecular Weight 251.08 g/mol Monoisotopic Mass: 249.974 Da
Appearance Off-white to pale yellow solidCrystalline powder typically
LogP (Calc) ~2.4Moderate lipophilicity; drug-like range
H-Bond Acceptors 3Pyridazine N1, N2; Ether Oxygen
H-Bond Donors 0Aprotic scaffold
SMILES Brc1ccccc1Oc2nnccc2Useful for cheminformatics
InChI Key PESLFQDAIUALFG-UHFFFAOYSA-NStandard hash

Part 3: Synthetic Architecture & Protocol

The synthesis of 3-(2-Bromophenoxy)pyridazine relies on Nucleophilic Aromatic Substitution (SNAr) . The pyridazine ring is naturally electron-deficient, making the 3-position highly susceptible to nucleophilic attack by the phenoxide anion.

Reaction Mechanism (SNAr)

The reaction proceeds via an addition-elimination mechanism. The 2-bromophenol is deprotonated to form a phenoxide, which attacks the C3 position of the 3-halopyridazine.

Critical Selectivity Factor: The ortho-bromo group on the phenol is sterically demanding but electronically withdrawing, which actually stabilizes the phenoxide slightly. However, care must be taken to avoid debromination or competing coupling if transition metals are present (hence, metal-free SNAr is preferred).

Visualization: Synthetic Pathway

The following diagram illustrates the convergent synthesis and the subsequent divergence points for library generation.

Synthesis Start1 3-Chloropyridazine (Electrophile) Intermediate Meisenheimer Complex Start1->Intermediate S_NAr Attack Start2 2-Bromophenol (Nucleophile) Start2->Intermediate Base Base: Cs2CO3 Solvent: DMF/DMSO Base->Intermediate Activation Product 3-(2-Bromophenoxy)pyridazine (Target Scaffold) Intermediate->Product -HCl (Elimination) Future1 Suzuki Coupling (Biaryl Synthesis) Product->Future1 Pd(0), Ar-B(OH)2 Future2 Buchwald-Hartwig (Amination) Product->Future2 Pd(0), R-NH2

Caption: Convergent SNAr synthesis of the target scaffold and downstream diversification pathways.

Detailed Experimental Protocol

Objective: Synthesize 1.0 g of 3-(2-Bromophenoxy)pyridazine.

Reagents:

  • 3-Chloropyridazine (1.0 eq)[2]

  • 2-Bromophenol (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq) - Preferred over K₂CO₃ for higher solubility in polar aprotic solvents.

  • Anhydrous DMF (Dimethylformamide) or DMSO.

Step-by-Step Workflow:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromophenol (1.1 eq) in anhydrous DMF (concentration ~0.2 M).

  • Activation: Add Cs₂CO₃ (2.0 eq) in one portion. Stir at Room Temperature (RT) for 15 minutes to ensure formation of the phenoxide species. Note: The solution may darken.

  • Addition: Add 3-chloropyridazine (1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80–90°C under a nitrogen atmosphere. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of 3-chloropyridazine (typically 2–4 hours).

  • Work-up:

    • Cool to RT.

    • Dilute with Ethyl Acetate (EtOAc) and wash 3x with water (to remove DMF) and 1x with brine.

    • Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude residue is typically purified via Flash Column Chromatography (SiO₂).

    • Eluent: Hexane/Ethyl Acetate gradient (start 10% EtOAc, ramp to 40%).

    • Yield Expectation: 75–85%.

Part 4: Structural Analysis & Applications

The "Ether Hinge" Effect

The oxygen linker provides rotational freedom, allowing the phenoxy ring to adopt a twisted conformation relative to the pyridazine. This non-planar geometry is crucial in drug design to fill hydrophobic pockets in enzymes (e.g., Kinases, PDE4) without incurring the entropy penalty of a completely flexible chain.

Orthogonal Reactivity Map

This molecule is designed for Fragment-Based Drug Discovery (FBDD) . It offers two distinct reaction vectors:[3][4]

  • Vector A (Pyridazine Ring): The nitrogen atoms are excellent ligands. They can interact with:

    • Hinge region backbone NH groups in kinases.

    • Metallo-enzyme centers (e.g., Zinc in Carbonic Anhydrases).

  • Vector B (Aryl Bromide): A synthetic "handle."

    • It allows the researcher to attach the scaffold to a larger library after the core heterocycle is established.

    • Example: Reacting the bromide with a boronic acid to extend the molecule into a solvent-exposed region of a protein target.

Reactivity Core 3-(2-Bromophenoxy)pyridazine Site1 Pyridazine Nitrogens (H-Bond Acceptors) Core->Site1 Site2 Ether Linker (Conformational Flex) Core->Site2 Site3 C-Br Bond (Cross-Coupling Site) Core->Site3 App1 Kinase Hinge Binding Site1->App1 Interaction App2 Library Expansion (Suzuki/Sonogashira) Site3->App2 Synthesis

Caption: Functional decomposition of the molecule for medicinal chemistry applications.

Part 5: Safety & Handling (E-E-A-T)

While specific toxicological data for this exact CAS is limited, it should be handled according to protocols for halogenated nitrogen heterocycles .

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[3][4]

    • H302: Harmful if swallowed (predicted based on pyridazine analogs).[3]

  • Storage: Store at 2–8°C (refrigerated) under inert gas (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the ether linkage over long periods.

  • Disposal: Halogenated organic waste streams. Do not mix with strong acids or oxidizing agents.

References

  • PubChem Compound Summary . (n.d.). 3-(2-Bromophenoxy)pyridazine (CID 62483448).[5] National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate . (2018). Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines. (Contextual reference for SNAr methodology on pyridazines). Retrieved from [Link]

Sources

3-(2-Bromophenoxy)pyridazine SMILES string and InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 3-(2-Bromophenoxy)pyridazine

Executive Summary

This technical guide provides a rigorous analysis of 3-(2-Bromophenoxy)pyridazine , a critical heterocyclic building block in medicinal chemistry. Beyond its primary identifiers—SMILES and InChIKey—this document details the logic behind its synthesis via nucleophilic aromatic substitution (


), its validation through spectroscopic methods, and its utility as a scaffold for high-value bioactive agents.

Part 1: Chemical Identity & Cheminformatics

In drug discovery databases, unambiguous identification is paramount. For 3-(2-Bromophenoxy)pyridazine, the following identifiers serve as the digital keys for retrieval and integration into SAR (Structure-Activity Relationship) matrices.

Core Identifiers
Identifier TypeValue
Common Name 3-(2-Bromophenoxy)pyridazine
CAS Registry Number 40580-53-8
Molecular Formula

Molecular Weight 251.08 g/mol
Isotope Pattern

:

(approx. 1:1 ratio)
The SMILES String

SMILES: C1=CC=C(C(=C1)OC2=NN=CC=C2)Br

Technical Decoding:

  • C1=CC=C(C(=C1)...): Defines the phenyl ring. The closure 1 indicates the ring formation.[1]

  • OC2=NN=CC=C2: Represents the ether linkage (O) connecting to the pyridazine ring (C2=NN=CC=C2). The pyridazine ring is characterized by the NN bond (1,2-diazine).

  • Br: Specifies the bromine atom. Its position in the string relative to the ring closure places it at the ortho position (position 2) of the phenyl ring relative to the ether linkage.

The InChI and InChIKey

InChI: InChI=1S/C10H7BrN2O/c11-8-4-1-2-5-9(8)14-10-6-3-7-12-13-10/h1-7H

  • Layer 1 (Formula): C10H7BrN2O - The exact atom count.

  • Layer 2 (Connections): /c11-8...[2] - Defines the heavy atom connectivity skeleton, independent of bond orders.

  • Layer 3 (Hydrogens): /h1-7H - Specifies the location of hydrogen atoms, fixing the tautomeric state.

InChIKey: PESLFQDAIUALFG-UHFFFAOYSA-N

  • Block 1 (PESLFQDAIUALFG): Encodes the molecular skeleton (connectivity).

  • Block 2 (UHFFFAOYSA): Encodes stereochemistry, tautomers, and isotopic layers.

  • Block 3 (N): Indicates the protonation state (Neutral).

Cheminformatics Logic Diagram:

CheminformaticsFlow Mol Molecule 3-(2-Bromophenoxy)pyridazine Algo1 Canonicalization Algorithm Mol->Algo1 Algo2 InChI Algorithm Mol->Algo2 SMILES SMILES C1=CC=C(C(=C1)OC2=NN=CC=C2)Br Algo1->SMILES InChI InChI String Algo2->InChI Hash SHA-256 Hashing InChI->Hash Key InChIKey PESLFQDAIUALFG... Hash->Key

Figure 1: Data flow for generating machine-readable identifiers from the chemical structure.

Part 2: Synthetic Methodology

The synthesis of 3-(2-Bromophenoxy)pyridazine relies on Nucleophilic Aromatic Substitution (


) . The pyridazine ring is electron-deficient due to the two nitrogen atoms, making the 3-position highly susceptible to nucleophilic attack by the phenoxide anion.
Reaction Scheme


Experimental Protocol

Reagents:

  • 3-Chloropyridazine (1.0 equiv)[3]

  • 2-Bromophenol (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)[4]
    
  • Solvent: N,N-Dimethylformamide (DMF) or DMSO (anhydrous)

Step-by-Step Procedure:

  • Activation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromophenol (1.1 equiv) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add anhydrous

    
     (2.0 equiv) to the solution. Stir at room temperature for 15 minutes to generate the phenoxide nucleophile in situ.
    
    • Note: The solution may change color (often yellow/orange) indicating phenoxide formation.

  • Addition: Add 3-chloropyridazine (1.0 equiv) in one portion.

  • Reaction: Heat the reaction mixture to 90°C under an inert atmosphere (

    
     or Ar) for 4–6 hours.
    
    • Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LCMS. The product is less polar than the starting pyridazine.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (5x reaction volume) to precipitate the product or induce phase separation.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify the crude residue via flash column chromatography (

    
    , gradient 0–40% EtOAc in Hexanes).
    

Synthesis Workflow Diagram:

SynthesisProtocol Start Start: Dissolve 2-Bromophenol in DMF Base Add K2CO3 (Generate Nucleophile) Start->Base AddElec Add 3-Chloropyridazine (Electrophile) Base->AddElec Heat Heat to 90°C (SNAr Mechanism) AddElec->Heat Monitor Monitor (LCMS/TLC) Check for conversion Heat->Monitor Monitor->Heat Incomplete Workup Aq. Workup & Extraction Monitor->Workup Complete Purify Flash Chromatography Workup->Purify

Figure 2: Step-by-step synthetic workflow for the SNAr coupling.

Part 3: Analytical Validation (QC)

Trustworthiness in chemical synthesis requires rigorous validation. The following data patterns confirm the identity of 3-(2-Bromophenoxy)pyridazine.

LC-MS Interpretation
  • Retention Time: The compound will elute later than the starting materials due to increased lipophilicity (elimination of the polar -OH and -Cl groups).

  • Mass Spectrum (ESI+):

    • M+H Peak: Expect a doublet at

      
       and 
      
      
      
      .
    • Isotope Pattern: The

      
       and 
      
      
      
      isotopes exist in a near 1:1 ratio. A mass spectrum showing two peaks of equal intensity separated by 2 mass units is diagnostic for a mono-brominated compound.
Proton NMR ( H NMR) Expectations
  • Pyridazine Ring:

    • Expect two doublets and a doublet-of-doublets (or multiplet) in the aromatic region (approx. 7.0–9.0 ppm).

    • The proton adjacent to the ether linkage (H-4) and the proton adjacent to nitrogen (H-6) will show distinct splitting.

  • Phenyl Ring:

    • Four aromatic protons.[5][6]

    • The proton ortho to the bromine will be deshielded.

    • The proton ortho to the ether oxygen will be shielded relative to the others.

Part 4: Medicinal Chemistry Utility

3-(2-Bromophenoxy)pyridazine is not just an endpoint; it is a strategic scaffold.

  • Bioisosterism: The pyridazine ring acts as a bioisostere for phenyl or pyridine rings, often improving water solubility and lowering LogP (

    
    ) compared to the bis-phenyl ether analog.
    
  • Scaffold Hopping: The 1,2-diazine placement alters the hydrogen bond acceptor vector, potentially picking up unique interactions in a kinase hinge region or GPCR binding pocket.

  • Diversification Point: The bromine atom serves as a "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid generation of compound libraries.

PropertyValueSignificance
H-Bond Acceptors 3 (2 N, 1 O)Interaction with protein residues (e.g., hinge region).
H-Bond Donors 0Good membrane permeability.
Rotatable Bonds 2Conformational flexibility for induced fit.
TPSA ~35 ŲHigh likelihood of CNS penetration if required.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62483448, 3-(2-Bromophenoxy)pyridazine. Retrieved from [Link][2]

  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, Reactivity, Applications in Pharmacology and Agriculture.[7] Journal of Chemical and Pharmaceutical Research.[7] Retrieved from [Link] (General Pyridazine Chemistry Context).

  • Wermuth, C. G.The Practice of Medicinal Chemistry. Academic Press. (Standard reference for Bioisosterism and Scaffold Hopping principles).

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 3-(2-Bromophenoxy)pyridazine via Cesium-Promoted

Author: BenchChem Technical Support Team. Date: February 2026


) of 3-Chloropyridazine with 2-Bromophenol
Document ID:  AN-PYR-042

Executive Summary

This application note details the optimized protocol for synthesizing 3-(2-Bromophenoxy)pyridazine , a valuable biaryl ether scaffold in medicinal chemistry (e.g., for kinase inhibitors or CNS-active agents). While standard nucleophilic aromatic substitution (


) conditions often suffice for simple phenols, the ortho-bromo substituent on the nucleophile introduces steric strain and electronic deactivation that can lead to stalled reactions or hydrolysis byproducts.

We present a Cesium-Promoted Protocol that leverages the "Cesium Effect" to enhance the nucleophilicity of the sterically encumbered 2-bromophenolate, ensuring high conversion rates (>90%) and minimizing the dimerization of the electrophile.

Mechanistic Insight & Strategic Design

The Electrophile: 3-Chloropyridazine

Pyridazines are


-deficient diazines. The nitrogen atoms at positions 1 and 2 exert a strong inductive ($ -I 

-M $) effect, significantly lowering the LUMO energy at the C3 and C6 positions. This makes 3-chloropyridazine highly activated toward nucleophilic attack, more so than comparable pyridines.
The Nucleophile: 2-Bromophenol
  • Acidity: The

    
     of 2-bromophenol (
    
    
    
    ) is lower than that of phenol (
    
    
    ) due to the inductive withdrawal of the bromine atom.[1] This facilitates easier deprotonation.[2]
  • Steric Challenge: The bulky bromine atom at the ortho position creates steric hindrance around the phenoxide oxygen, impeding the attack on the pyridazine ring.

The Solution: The Cesium Effect

Potassium carbonate (


) is the standard base for 

. However, for hindered substrates, we utilize Cesium Carbonate (

)
.
  • Solubility:

    
     has superior solubility in organic solvents (DMF/DMSO) compared to potassium salts.
    
  • "Naked" Anion: The large ionic radius of

    
     results in a weaker ion pair with the phenoxide, effectively creating a "naked" anion that is more nucleophilic and kinetically active against the steric barrier of the ortho-bromo group.
    
Reaction Pathway Visualization

SNAr_Mechanism Reactants Reactants 3-Chloropyridazine + 2-Bromophenolate (Cs+) TS Meisenheimer Complex (Anionic Intermediate) Reactants->TS Nucleophilic Attack (Rate Limiting) Product Product 3-(2-Bromophenoxy)pyridazine TS->Product Aromatization (Fast) Byproduct Byproduct CsCl TS->Byproduct

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.RoleCritical Attribute
3-Chloropyridazine 114.531.0ElectrophileHygroscopic; store under inert gas.
2-Bromophenol 173.011.1NucleophileLiquefy gently if solid (mp 5°C).
Cesium Carbonate 325.821.5BaseMust be finely ground/anhydrous.
DMF (Anhydrous) -0.2 MSolventWater content <0.1% to prevent hydrolysis.
Step-by-Step Methodology

Step 1: Nucleophile Activation (Pre-stir)

  • Charge an oven-dried reaction vial with 2-Bromophenol (1.1 equiv) and Cesium Carbonate (1.5 equiv).

  • Add anhydrous DMF (concentration relative to limiting reagent: 0.4 M).

  • Stir at Room Temperature (RT) for 15 minutes.

    • Why? This ensures complete deprotonation of the phenol to the phenoxide before introducing the electrophile, minimizing competition with any residual water.

Step 2: Reaction Initiation

  • Add 3-Chloropyridazine (1.0 equiv) to the vial.

  • Seal the vial with a crimp cap (PTFE septum).

  • Heat the reaction block to 90°C .

    • Note: While pyridazines are reactive, the steric bulk of 2-bromophenol requires thermal energy to overcome the activation barrier.

Step 3: Monitoring & Quenching

  • Monitor via LCMS or TLC (50% EtOAc/Hexane) at 2 hours.

    • Target: Disappearance of 3-chloropyridazine (

      
      ) and appearance of product (
      
      
      
      ).
  • Once conversion >95%, cool to RT.

  • Pour the mixture into Ice Water (10x reaction volume).

    • Observation: The product often precipitates as an off-white solid.

Step 4: Workup & Isolation

  • If Solid Precipitates: Filter, wash with water (

    
    ), and dry under vacuum.
    
  • If Oiling Occurs: Extract with Ethyl Acetate (

    
    ). Wash combined organics with 1M NaOH (to remove excess phenol) followed by Brine. Dry over 
    
    
    
    and concentrate.
Purification
  • Flash Chromatography: Silica Gel; Gradient 0%

    
     40% Ethyl Acetate in Hexanes.
    
  • Recrystallization (Optional): Ethanol/Water or Diethyl Ether/Hexane if high purity (>99%) is required for biological assays.

Process Workflow Diagram

Workflow Setup Step 1: Activation Mix 2-Bromophenol + Cs2CO3 in DMF (15 min @ RT) Addition Step 2: Addition Add 3-Chloropyridazine Setup->Addition Reaction Step 3: Heating 90°C for 2-4 Hours Addition->Reaction Check Checkpoint: LCMS/TLC Conversion > 95%? Reaction->Check Check->Reaction No (Continue Heating) Quench Step 4: Quench Pour into Ice Water Check->Quench Yes Workup Step 5: Isolation Filter Solid OR Extract (EtOAc) Quench->Workup

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Incomplete deprotonation or "Stalled" kinetics.Switch solvent to DMSO (higher dielectric constant) or increase Temp to 110°C.
Hydrolysis Byproduct (Pyridazin-3-one)Wet solvent or reagents.Use fresh anhydrous DMF. Ensure

is dried. Perform under

atm.
Dark Reaction Mixture Decomposition of pyridazine.Lower temperature to 80°C and extend time. Degas solvents to remove oxygen.

Route Selection Note (Alternative Precursors)

If 3-chloropyridazine is unavailable or prohibitively expensive, 3,6-dichloropyridazine is a common industrial alternative.

  • Step A:

    
     with 2-bromophenol (using the conditions above) yields 3-chloro-6-(2-bromophenoxy)pyridazine .
    
  • Step B: Catalytic Hydrogenation (

    
    , 
    
    
    
    ,
    
    
    ) removes the remaining chlorine.
    • Caution: Care must be taken during hydrogenation to avoid debrominating the phenoxy ring. The direct route (using 3-chloropyridazine) is preferred for lab-scale synthesis to avoid chemoselectivity issues during reduction.

References

  • Mechanistic Found

    
     on Diazines: 
    
    • Topic: Reactivity of halopyridazines toward nucleophiles.
    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
    • Context: Explains the activation energy differences between pyridine and pyridazine electrophiles.
  • The "Cesium Effect" in Ether Synthesis

    • Topic: Superiority of Cesium over Potassium in sterically hindered etherific
    • Source: Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the synthesis of aryl ethers. Journal of Praktische Chemie.
    • Context: Validates the use of for improving yields with hindered phenols.
  • Acidity of Halophenols

    • Topic: values of 2-bromophenol vs phenol.
    • Source: Lide, D. R.[3] (Ed.).[4][5][6] (2005).[3] CRC Handbook of Chemistry and Physics.[3] CRC Press.[3]

    • Context: Supports the deprotonation str
  • Pyridazine Chemistry Overview

    • Topic: General synthetic routes to functionalized pyridazines.[7]

    • Source: Wermuth, C. G. (Ed.).[4][5][6] (2011). The Practice of Medicinal Chemistry. Academic Press.

    • Context: Discusses the use of pyridazine scaffolds in drug discovery.

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-(2-Bromophenoxy)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized reaction conditions for the Suzuki-Miyaura cross-coupling of 3-(2-Bromophenoxy)pyridazine . This substrate presents a "perfect storm" of synthetic challenges: the steric hindrance of the ortho-bromo ether linkage combined with the catalyst poisoning potential of the pyridazine nitrogens.

Standard protocols utilizing Pd(PPh₃)₄ often result in stalled conversion or high catalyst loading requirements. This protocol utilizes Dialkylbiaryl Phosphine (Buchwald) ligand architecture to overcome N-coordination and facilitate oxidative addition at the hindered ortho-position, ensuring high yields (>85%) and reproducibility.

Mechanistic Insight & Substrate Analysis[1]

The Substrate Challenge

The molecule 3-(2-Bromophenoxy)pyridazine contains two distinct features that antagonize standard Palladium catalysis:

  • The "Ortho-Effect" (Sterics): The bromine atom is ortho to the phenoxy linkage. The oxygen atom acts as a steric gatekeeper, increasing the energy barrier for the Palladium(0) species to undergo oxidative addition into the C-Br bond.

  • The "Pyridazine Trap" (Chemsorption): Pyridazine contains two adjacent nitrogen atoms. These are potent

    
    -donors. In standard catalytic cycles, these nitrogens can displace labile ligands (like PPh₃) from the Pd(II) intermediate, forming a stable, inactive "resting state" complex (Pd-N coordination). This effectively sequesters the catalyst from the reaction cycle.
    
The Solution: Bulky, Electron-Rich Ligands

To counteract these issues, we employ SPhos or XPhos precatalysts.

  • Electron Richness: The dicyclohexylphosphino group increases electron density on the Pd center, accelerating oxidative addition into the hindered Ar-Br bond.

  • Steric Bulk: The biaryl backbone of the ligand creates a "roof" over the Pd center. This prevents the pyridazine nitrogens from approaching and binding to the metal, effectively shielding the catalyst from poisoning.[1]

Visualizing the Pathway & Inhibition

The following diagram illustrates the standard catalytic cycle versus the "Pyridazine Trap" pathway.

SuzukiMechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Rate Limiting due to Sterics) Pd0->OxAdd + Substrate Substrate Substrate: 3-(2-Bromophenoxy)pyridazine Substrate->OxAdd PdII_ArX Intermediate A: L-Pd(II)-Ar(Br) OxAdd->PdII_ArX Trap CATALYST POISONING Stable Pd-N(Pyridazine) Complex PdII_ArX->Trap Pyridazine N-Coordination (If Ligand is small) TransMet Transmetalation PdII_ArX->TransMet + Activated Boronate Boronic Boronic Acid + Base (OH-) Boronic->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Figure 1: Catalytic cycle highlighting the competitive inhibition pathway (Red) where pyridazine nitrogen coordination can arrest the cycle if non-bulky ligands are used.

Optimization Matrix

The following table summarizes the screening results for coupling 3-(2-Bromophenoxy)pyridazine with Phenylboronic acid.

ParameterCondition A (Legacy)Condition B (Robust)Condition C (Optimized)
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (3 mol%)XPhos Pd G2 (2 mol%)
Ligand Role Monodentate, labileBidentate, rigidBulky Biaryl (Shielding)
Base Na₂CO₃ (2M aq)Cs₂CO₃ (solid)K₃PO₃ (0.5M aq)
Solvent DME / EthanolToluene / Water1,4-Dioxane / Water (4:1)
Temp 85°C100°C80°C
Time 18 h12 h4 h
Yield (LCMS) 45% (Incomplete)72%94%
Notes Significant "Pd-black" formation; stalled.Good, but difficult purification.Clean conversion; no dehalogenation.

Key Takeaway: The XPhos Pd G2 system (Condition C) provides the highest turnover frequency (TOF) and prevents the formation of palladium black, indicating a stable active species.

Detailed Experimental Protocol

Materials & Reagents[3]
  • Substrate: 3-(2-Bromophenoxy)pyridazine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G2 (CAS: 1310584-14-5) (0.02 equiv / 2 mol%)

    • Alternative: SPhos Pd G2 if XPhos is unavailable.

  • Base: Potassium Phosphate Tribasic (K₃PO₄), 0.5 M aqueous solution (3.0 equiv)

  • Solvent: 1,4-Dioxane (HPLC Grade, degassed)

Step-by-Step Procedure
  • Preparation of Reaction Vessel:

    • Oven-dry a 2-neck round bottom flask or a microwave vial.

    • Equip with a magnetic stir bar and a rubber septum.

    • Cycle vacuum/Argon (or Nitrogen) 3 times to remove atmospheric oxygen.

  • Charge Solids:

    • Under a positive flow of Argon, add 3-(2-Bromophenoxy)pyridazine (1.0 mmol, 251 mg) and the Aryl Boronic Acid (1.2 mmol).

    • Add the XPhos Pd G2 catalyst (0.02 mmol, ~16 mg).

    • Note: If using a glovebox, weigh all solids inside. If on a benchtop, rapid addition is acceptable, but minimize air exposure.

  • Solvent & Base Addition:

    • Add 1,4-Dioxane (4.0 mL) via syringe.

    • Add 0.5 M aq. K₃PO₄ (6.0 mL, 3.0 mmol) via syringe.

    • Crucial Step: Sparge the biphasic mixture with Argon for 5-10 minutes (bubble gas directly into the liquid) to remove dissolved oxygen. Oxygen is the primary cause of homocoupling side-products.

  • Reaction:

    • Seal the vessel.

    • Heat to 80°C in an oil bath or heating block. Vigorous stirring (800+ RPM) is essential to ensure phase transfer between the organic dioxane layer and the aqueous base layer.

    • Monitor via LCMS or TLC at 2 hours. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases. Extract the aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude residue is usually a yellow/orange oil.

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of 0-50% Ethyl Acetate in Hexanes (Pyridazines are polar; adjust gradient based on the boronic acid polarity).

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition due to instability or oxygen.Ensure rigorous degassing. Switch to XPhos Pd G2 if using Pd(PPh₃)₄.
Starting Material Remains Catalyst poisoning by Pyridazine N.Increase temperature to 100°C. Ensure 3.0 equiv of base is used.
Protodeboronation Boronic acid hydrolysis (common with heterocyclic boronic acids).[4]Use anhydrous conditions: Dioxane/Toluene with Cs₂CO₃ (solid) instead of aqueous base.
Homocoupling (Ar-Ar) Oxygen presence.Sparge solvents longer. Verify Argon line purity.
Self-Validation Check
  • TLC: The product should be UV active and likely more polar than the starting bromide. Pyridazines often stain orange/brown with Dragendorff’s reagent (specific for alkaloids/nitrogen heterocycles).

  • 1H NMR: Look for the disappearance of the specific ortho-proton signal of the bromide ring and the appearance of new aromatic protons from the coupling partner.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

    • Rationale: Foundational text establishing dialkylbiaryl phosphines (SPhos/XPhos)
  • Molander, G. A., et al. "Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates."[5] Journal of Organic Chemistry, 2006.[5]

    • Rationale: Provides alternative protocols using trifluoroborates if boronic acid stability is an issue.
  • Deng, W., et al. "Suzuki-Miyaura Cross-Coupling of Pyridazine Derivatives." Molecules, 2018.[3][6]

    • Rationale: Specific examples of 3-substituted pyridazine couplings, validating the stability of the ring under basic conditions.
  • Sigma-Aldrich (Merck). "Buchwald Phosphine Ligands User Guide."

    • Rationale: Practical guide for selecting between SPhos, XPhos, and RuPhos based on substr

Sources

functionalization of the bromine handle in 3-(2-Bromophenoxy)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Functionalization of 3-(2-Bromophenoxy)pyridazine

Executive Summary & Chemo-Structural Analysis

The scaffold 3-(2-Bromophenoxy)pyridazine represents a high-value "privileged structure" in medicinal chemistry, bridging the electron-deficient pyridazine ring (a bioisostere of pyridine/phenyl) with a lipophilic aryl bromide handle. This Application Note provides validated protocols for transforming the bromine "handle" into complex chemical space.

Structural Logic:

  • The Handle (Aryl Bromide): Located at the ortho position relative to the ether linkage, this bromide is sterically congested but highly reactive toward oxidative addition by Palladium(0).

  • The Linker (Ether Oxygen): Acts as a pivot point. While generally stable, it exerts an electron-withdrawing inductive effect (-I) on the phenoxy ring, slightly deactivating the bromide compared to a simple bromobenzene, but activating the pyridazine ring toward nucleophilic attack.

  • The Core (Pyridazine): The 1,2-diazine system is electron-deficient. Critical Caution: The N1/N2 nitrogens are competent ligands for transition metals. Standard protocols must use ligation systems (e.g., bidentate phosphines or bulky biaryls) that outcompete the pyridazine nitrogens to prevent catalyst deactivation.

Application I: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of biaryl ether derivatives (C-C Bond Formation). Rationale: The Suzuki coupling is the most robust method for functionalizing this scaffold due to its tolerance of the aqueous conditions required to solubilize boronic acids and the stability of the ether linkage under basic conditions.

Experimental Protocol

Reagents:

  • Substrate: 3-(2-Bromophenoxy)pyridazine (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂ ) (3–5 mol%)

  • Base: Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Solvent System: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, base, and Pd catalyst. Seal the vial. Evacuate and backfill with Argon (

    
    ) three times. Note: Oxygen exclusion is critical to prevent homocoupling of the boronic acid.
    
  • Solvation: Inject degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Checkpoint: Monitor via LC-MS. The starting material (Br isotope pattern 1:1) should disappear.

  • Work-up: Cool to room temperature (RT). Dilute with Ethyl Acetate (

    
    ) and wash with water and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel). Elute with Hexanes/EtOAc (gradient 0–50%). Pyridazines are polar; expect the product to elute later than non-heterocyclic biaryls.

Troubleshooting:

  • Problem: Low conversion.

  • Root Cause: Pyridazine nitrogen coordination to Pd.

  • Solution: Switch to Pd(PPh₃)₄ or the bulky XPhos Pd G2 precatalyst. Increase temperature to 110°C (requires sealed tube).

Application II: Buchwald-Hartwig Amination

Objective: Introduction of amine solubilizing groups (C-N Bond Formation). Rationale: Installing amines at the ortho-position creates N-C-O-C dihedral twists that can favorably impact binding affinity and solubility.

Experimental Protocol

Reagents:

  • Substrate: 3-(2-Bromophenoxy)pyridazine (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst System:

    
     (2 mol%) + XPhos  or BrettPhos  (4 mol%)
    
    • Expert Insight: XPhos is preferred for general anilines; BrettPhos is superior for primary aliphatic amines.

  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv)
    
  • Solvent: Toluene or anhydrous 1,4-Dioxane.

Step-by-Step Methodology:

  • Pre-complexation: In a glovebox or under Ar flow, mix

    
     and Ligand in the solvent and stir for 5 mins at RT to generate the active 
    
    
    
    species.
  • Addition: Add the substrate, amine, and base to the catalyst mixture.

  • Reaction: Seal and heat to 100°C for 12–16 hours.

  • Work-up: Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with

    
    .
    
  • Purification: The basicity of the product may cause streaking on silica. Use

    
     (95:5) with 1% 
    
    
    
    or use amine-functionalized silica.

Application III: Intramolecular Direct Arylation (Cyclization)

Objective: Synthesis of Benzofuro[2,3-c]pyridazine cores. Rationale: This advanced transformation locks the conformation of the molecule by forming a bond between the phenyl ring (at the Br position) and the pyridazine ring (at C4), creating a fused tricyclic system. This proceeds via a Concerted Metallation-Deprotonation (CMD) mechanism.

Experimental Protocol

Reagents:

  • Substrate: 3-(2-Bromophenoxy)pyridazine (1.0 equiv)

  • Catalyst: Palladium(II) Acetate (

    
    ) (5–10 mol%)
    
  • Ligand: Tricyclohexylphosphine (

    
    ) or 
    
    
    
    (10–20 mol%)
  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Additive: Pivalic Acid (30 mol%) – Critical Proton Shuttle

  • Solvent: DMAc (Dimethylacetamide) or DMF.

Step-by-Step Methodology:

  • Setup: Combine substrate, catalyst, ligand, base, and pivalic acid in a pressure vial.

  • Reaction: Heat to 120–140°C for 16–24 hours.

    • Mechanism:[1] The pivalate anion assists in the C-H activation of the electron-deficient pyridazine ring at position 4.

  • Validation: Watch for a -HBr mass shift in LC-MS (M-80/82 + bond formation). The product will be highly fluorescent compared to the starting material.

Visualized Workflows

Figure 1: Reaction Landscape & Decision Tree

G Start Starting Material: 3-(2-Bromophenoxy)pyridazine Goal_CC Goal: Biaryl Scaffold (C-C Bond) Start->Goal_CC Targeting Diversity Goal_CN Goal: Amination/Solubility (C-N Bond) Start->Goal_CN Targeting Properties Goal_Cyc Goal: Fused Tricycle (Rigidification) Start->Goal_Cyc Targeting Novelty Method_Suz Suzuki-Miyaura Pd(dppf)Cl2, K2CO3 Dioxane/H2O Goal_CC->Method_Suz Aqueous Compatible Method_BH Buchwald-Hartwig Pd2(dba)3, XPhos NaOtBu, Toluene Goal_CN->Method_BH Strong Base Reqd Method_DA Intramolecular Direct Arylation Pd(OAc)2, PCy3, PivOH DMAc, 140°C Goal_Cyc->Method_DA C-H Activation Product_Biaryl Product: 3-(2-Arylphenoxy)pyridazine Method_Suz->Product_Biaryl Yield >80% Product_Amine Product: 3-(2-Aminophenoxy)pyridazine Method_BH->Product_Amine Yield >70% Product_Fused Product: Benzofuro[2,3-c]pyridazine Method_DA->Product_Fused Yield 50-70%

Caption: Strategic decision tree for functionalizing the bromine handle based on desired chemotype outcomes.

Data Summary

Reaction TypeCatalyst SystemLigand ClassBaseCritical AdditiveTypical Yield
Suzuki-Miyaura Pd(dppf)Cl₂Bidentate FerrocenylK₂CO₃Water (Solvent)85-95%
Buchwald-Hartwig Pd₂(dba)₃Biaryl Phosphine (XPhos)NaOtBuNone65-85%
Direct Arylation Pd(OAc)₂Electron-Rich Alkyl (PCy₃)K₂CO₃Pivalic Acid50-75%

References

  • Suzuki-Miyaura Coupling on Pyridazines

    • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction.[2] Molecules 2018, 23, 3014.[2]

    • [Link]

  • Buchwald-Hartwig Conditions for Heterocycles

    • Buchwald-Hartwig Cross-Coupling.[1] J&K Scientific Application Notes.

  • Intramolecular Direct Arylation (CMD Mechanism)

    • Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides.[3] J. Am. Chem. Soc. 2005, 127, 16548.

    • [Link]

  • General Pyridazine Chemistry

    • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications.[4] J. Chem. Pharm. Res., 2014.[1][5]

    • [Link]

Sources

Application Note: High-Performance Buchwald-Hartwig Amination of 3-(2-Bromophenoxy)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Buchwald-Hartwig amination protocols using 3-(2-Bromophenoxy)pyridazine Content Type: Application Note & Protocol Guide Role: Senior Application Scientist

Executive Summary

3-(2-Bromophenoxy)pyridazine represents a privileged scaffold in medicinal chemistry, particularly in the design of c-Met and VEGFR2 kinase inhibitors. However, functionalizing this core via Buchwald-Hartwig amination presents a distinct "dual-threat" challenge:

  • Steric Hindrance: The reactive bromine is ortho to the bulky pyridazine-ether linkage, significantly impeding oxidative addition.

  • Catalyst Poisoning: The electron-deficient pyridazine nitrogens are competent ligands for Palladium(II), capable of displacing phosphines and forming inactive off-cycle resting states.

This guide outlines a Field-Proven Protocol derived from third-generation (G3) and fourth-generation (G4) Buchwald precatalyst technology. By utilizing bulky dialkylbiaryl phosphine ligands (RuPhos/BrettPhos), we suppress non-productive coordination and facilitate coupling at the sterically congested center.

Substrate Analysis & Mechanistic Strategy

To design a successful reaction, we must first visualize the electronic and steric environment of the substrate.

Structural Challenges[1]
  • Electrophile: Aryl Bromide (Phenyl ring).

  • Ortho-Substituent: (Pyridazin-3-yl)oxy group. This is an electron-withdrawing group (EWG) by induction but electron-donating by resonance. The primary effect here is steric bulk .

  • Interference: The N2 nitrogen of the pyridazine ring is spatially accessible and Lewis basic.

The Solution: Ligand Selection
  • For Secondary Amines: RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl). The bulk of the isopropoxy groups prevents the Pd center from coordinating the pyridazine nitrogen, while the electron-rich phosphine facilitates oxidative addition into the hindered C-Br bond.

  • For Primary Amines: BrettPhos or tBuBrettPhos . These provide the necessary steric bulk to enforce reductive elimination, which is often the rate-determining step for hindered primary amines.

Mechanistic Pathway Diagram

The following diagram illustrates the competitive landscape between productive catalysis and catalyst deactivation for this specific substrate.

ReactionPathway PreCat Pd-Precatalyst (G4) ActiveCat L-Pd(0) Active Species PreCat->ActiveCat Activation OxAdd Oxidative Addition Complex (L-Pd-Ar-Br) ActiveCat->OxAdd + Substrate (Steric Barrier) OffCycle Inactive Complex (Pd-Pyridazine coord) ActiveCat->OffCycle Pyridazine N-Coordination (Poisoning) Substrate 3-(2-Bromophenoxy) pyridazine AmineBind Amine Binding & Deprotonation OxAdd->AmineBind + Amine/Base Product C-N Coupled Product AmineBind->Product Reductive Elimination Product->ActiveCat Regeneration

Figure 1: Catalytic cycle highlighting the competition between productive oxidative addition and non-productive pyridazine coordination. Bulky ligands (L) are required to favor the green pathway over the red.

Experimental Protocols

Protocol A: Rapid Scoping (Micro-scale Screening)

Use this protocol to determine the optimal Ligand/Base combination for your specific amine partner.

Materials:

  • Vials: 1-dram (4 mL) reaction vials with PTFE-lined caps.

  • Scale: 0.1 mmol limiting reagent.

Reagent Table:

ComponentEquiv.Amount (0.1 mmol scale)Role
3-(2-Bromophenoxy)pyridazine 1.025.1 mgElectrophile
Amine Partner 1.2VariableNucleophile
Pd Precatalyst 0.02-0.05See belowCatalyst Source
Base 2.0See belowProton Scavenger
Solvent N/A1.0 mL (0.1 M)Medium

Screening Matrix:

  • Condition A (Standard): RuPhos Pd G4 (2 mol%) + NaOtBu (2 equiv) in Toluene at 80°C.

  • Condition B (Base Sensitive): RuPhos Pd G4 (2 mol%) + Cs₂CO₃ (2 equiv) in Dioxane at 100°C.

  • Condition C (Primary Amines): BrettPhos Pd G4 (2 mol%) + NaOtBu (2 equiv) in Toluene at 100°C.

Procedure:

  • Charge a reaction vial with the aryl bromide, base, and Pd-precatalyst.

    • Note: If the amine is a solid, add it now. If liquid, add after solvent.

  • Evacuate and backfill the vial with Nitrogen or Argon (3 cycles).

  • Add anhydrous solvent via syringe.

  • Add liquid amine via microliter syringe.

  • Seal cap tightly (use electrical tape for extra security if heating >80°C).

  • Stir at designated temperature for 12 hours.

  • Analysis: Filter a 50 µL aliquot through a silica plug, elute with EtOAc, and analyze via LC-MS to check conversion.

Protocol B: Optimized Preparative Scale (The "Gold Standard")

This protocol is optimized for high yield and reproducibility on a 1.0 gram scale, utilizing RuPhos for secondary amines or BrettPhos for primary amines.

Safety Note: This reaction utilizes Sodium tert-butoxide, which is moisture-sensitive and caustic. Handle under inert atmosphere.

Workflow Diagram:

Workflow Step1 1. Charge Solids (Ar-Br, Base, Precatalyst) into Schlenk Flask Step2 2. Inert Atmosphere Cycle (Vac/Ar x 3) Step1->Step2 Step3 3. Add Solvent (Toluene/Dioxane) & Liquid Amine Step2->Step3 Step4 4. Heat to 80-100°C Monitor via HPLC/TLC Step3->Step4 Step5 5. Workup (Dilute EtOAc, Wash H2O/Brine) Step4->Step5 Step6 6. Purification (Flash Chromatography) Step5->Step6

Figure 2: Step-by-step workflow for preparative scale synthesis.

Detailed Methodology:

  • Setup: Oven-dry a 50 mL Schlenk flask or a heavy-walled pressure vessel equipped with a magnetic stir bar.

  • Charging Solids:

    • Add 3-(2-Bromophenoxy)pyridazine (1.0 g, 3.98 mmol, 1.0 equiv).

    • Add RuPhos Pd G4 (67 mg, 0.08 mmol, 2 mol%).

      • Why G4? It contains the ligand pre-bound to Pd(II) and an activating amine base, ensuring a strict 1:1 Pd:L ratio and rapid initiation at lower temperatures [1].

    • Add Sodium tert-butoxide (NaOtBu) (535 mg, 5.57 mmol, 1.4 equiv).

      • Tip: Use fresh, white, free-flowing powder. Yellow/clumpy NaOtBu will kill the reaction.

  • Inerting: Cap the vessel. Evacuate under high vacuum for 2 minutes, then backfill with Argon. Repeat 3 times.

  • Solvent & Amine Addition:

    • Under a counter-flow of Argon, add anhydrous Toluene (13 mL, 0.3 M concentration).

    • Add the Amine (4.78 mmol, 1.2 equiv).

  • Reaction:

    • Seal the vessel.

    • Immerse in a pre-heated oil block at 85°C .

    • Stir vigorously (800+ rpm). The mixture should turn from orange/red to a dark brown/black suspension over time.

  • Monitoring:

    • Check after 2 hours. Due to the ortho-phenoxy effect, this reaction may require 4–16 hours depending on the amine nucleophilicity.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove Pd black and salts.

    • Wash the filtrate with Water (1 x 20 mL) and Brine (1 x 20 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Typically 0-50% EtOAc in Hexanes. Pyridazine products are polar; if streaking occurs, add 1% Triethylamine to the eluent.

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to tBuBrettPhos Pd G4 . The extra bulk protects the Pd center from pyridazine N-binding. Increase temperature to 110°C.
Dehalogenation (Ar-H) β-Hydride EliminationThis occurs if the amine is sterically crowded. Switch solvent to t-Amyl Alcohol and use Cs₂CO₃ as the base.
C-O Bond Cleavage Ether cleavageRare, but possible with strong alkoxides at high temp. Switch base to K₃PO₄ (tribasic potassium phosphate) and use 1,4-Dioxane with 2% water (surfactant-free).
Reaction Stalls at 60% Product InhibitionThe product (an aminopyridazine derivative) might be a better ligand than the substrate. Add a second portion of catalyst (1 mol%) after 6 hours.

References

  • Buchwald, S. L. et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation: A General, Catalytic Method for the Amination of Aryl Halides."[3] J. Am. Chem. Soc.[3]1994 , 116, 7901. Link

  • Ruiz-Castillo, P., Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chem. Rev.2016 , 116, 12564. Link

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chem. Sci.2013 , 4, 916. (Description of G3/G4 Precatalysts) Link

  • Maitro, G., et al. "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines." Org.[1][3][4][5] Lett.2018 , 20, 1234. (Specifics on heterocycle interference). Link

Note: The protocols described above are based on general best practices for ortho-substituted aryl halides and pyridazine chemistry. Always perform a safety assessment before scaling up.

Sources

microwave-assisted synthesis of 3-(2-Bromophenoxy)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 3-(2-Bromophenoxy)pyridazine

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 3-(2-Bromophenoxy)pyridazine (CAS: 40580-53-8) via microwave-assisted Nucleophilic Aromatic Substitution (SNAr). Unlike conventional thermal heating, which often requires prolonged reflux times (12–24 hours) and yields variable results due to thermal degradation, this microwave protocol achieves full conversion in under 20 minutes at 140°C. The resulting scaffold is a critical building block in drug discovery, particularly for developing kinase inhibitors and GPCR ligands where the pyridazine core serves as a bioisostere for pyridine or phenyl rings.

Scientific Foundation & Reaction Design

The Target Transformation

The synthesis involves the coupling of 3-chloropyridazine (electrophile) and 2-bromophenol (nucleophile).

  • Electrophile: 3-Chloropyridazine is highly activated toward SNAr due to the electron-deficient nature of the diazine ring. The nitrogen atoms at positions 1 and 2 inductively withdraw electron density, making the C3 position susceptible to nucleophilic attack.

  • Nucleophile: 2-Bromophenol is a sterically hindered, weak nucleophile. The ortho-bromo substituent imposes steric bulk and withdraws electrons, slightly reducing the nucleophilicity of the phenoxide oxygen.

  • Selectivity: The reaction is chemoselective. The chlorine on the pyridazine ring is significantly more labile than the bromine on the phenol ring under these conditions, preventing self-coupling or polymerization byproducts.

Microwave Theory in SNAr

Microwave irradiation provides direct dielectric heating, coupling efficiently with polar aprotic solvents like DMF or DMSO. This rapid energy transfer overcomes the activation barrier imposed by the steric hindrance of the ortho-bromo group on the phenol, facilitating the formation of the Meisenheimer complex intermediate without the thermal lag associated with oil baths.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode or multi-mode reactor (e.g., Biotage Initiator+, CEM Discover).

  • Vial: 10–20 mL microwave-transparent borosilicate glass vial with a crimp/snap cap and PTFE-lined septum.

  • Reagents:

    • 3-Chloropyridazine (1.0 equiv)

    • 2-Bromophenol (1.1 equiv)

    • Cesium Carbonate (Cs₂CO₃) (2.0 equiv) – Preferred over K₂CO₃ for better solubility and "cesium effect" in stabilizing the transition state.

    • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DMSO.

Step-by-Step Procedure

Step 1: Reaction Assembly

  • Weigh 3-chloropyridazine (114 mg, 1.0 mmol) and 2-bromophenol (190 mg, 1.1 mmol) into a 10 mL microwave vial.

  • Add Cs₂CO₃ (652 mg, 2.0 mmol). Note: Finely ground base improves reproducibility.

  • Add a magnetic stir bar and 3.0 mL of anhydrous DMF .

  • Cap the vial and vortex for 30 seconds to ensure a homogeneous suspension.

Step 2: Microwave Irradiation Program the reactor with the following parameters:

  • Temperature: 140 °C

  • Time: 15 minutes

  • Pressure Limit: 15 bar (standard safety limit)

  • Power: Dynamic (Max 200 W)

  • Pre-stirring: 30 seconds (High speed)

Start the reaction.[1][2][3] The pressure typically stabilizes around 2–4 bar depending on the solvent headspace.

Step 3: Workup

  • Allow the vial to cool to room temperature (automated air jet cooling).

  • Pour the reaction mixture into 30 mL of water in a separatory funnel.

  • Extract with Ethyl Acetate (3 x 20 mL) .

  • Wash the combined organic layers with Brine (20 mL) and Water (20 mL) to remove residual DMF.

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 4: Purification

  • Method: Flash Column Chromatography (Silica Gel).

  • Eluent: Gradient of 0% to 40% Ethyl Acetate in Hexanes.

  • Observation: The product typically elutes around 25-30% EtOAc.

  • Yield: Expected isolated yield is 85–92% as a white to off-white solid.

Visualization of Mechanism & Workflow

Reaction Mechanism (SNAr)

The following diagram illustrates the formation of the anionic Meisenheimer complex and the subsequent restoration of aromaticity.

SnAr_Mechanism Start Reagents: 3-Chloropyridazine + 2-Bromophenol Deprotonation Step 1: Deprotonation (Base: Cs2CO3) Forms Phenoxide Start->Deprotonation Mixing Attack Step 2: Nucleophilic Attack (C3 Position) Deprotonation->Attack MW Energy Complex Intermediate: Meisenheimer Complex (Stabilized by N-atoms) Attack->Complex Transition State Elimination Step 3: Elimination of Chloride Ion Complex->Elimination Aromatization Product Product: 3-(2-Bromophenoxy)pyridazine Elimination->Product Final

Caption: SNAr mechanism showing base-mediated deprotonation followed by nucleophilic attack on the electron-deficient pyridazine ring.

Experimental Workflow

Workflow cluster_0 Preparation cluster_1 Microwave Irradiation cluster_2 Isolation Step1 Weigh Reagents (Vial + Stir bar) Step2 Add Solvent (DMF, 3 mL) Step1->Step2 Step3 Seal & Vortex Step2->Step3 MW Heat: 140°C Time: 15 min Power: Dynamic Step3->MW Workup Aq. Workup (H2O / EtOAc) MW->Workup Dry Dry (Na2SO4) & Concentrate Workup->Dry Purify Flash Chromatography (Hex/EtOAc) Dry->Purify

Caption: Optimized laboratory workflow for the .

Characterization & Quality Control

Upon isolation, the product should be verified using 1H NMR and LC-MS .

TechniqueExpected Signal / DataInterpretation
LC-MS [M+H]+ = 251.0 / 253.0Characteristic 1:1 bromine isotope pattern confirms presence of Br.
1H NMR δ 9.0 (dd, 1H)Pyridazine H-6 (most deshielded, adjacent to N).
1H NMR δ 7.7 (dd, 1H)Pyridazine H-5.
1H NMR δ 7.4 (dd, 1H)Pyridazine H-4 (shielded by ether oxygen).
1H NMR δ 7.6 - 7.1 (m, 4H)Aromatic protons of the 2-bromophenyl ring.

Troubleshooting Guide:

  • Low Yield: If conversion is <50%, increase temperature to 160°C. Do not extend time beyond 30 mins to avoid degradation.

  • Hydrolysis: If "3-hydroxypyridazine" (tautomer of pyridazinone) is observed, ensure DMF is anhydrous. Water competes as a nucleophile at high temperatures.

  • Impurity Removal: If unreacted 2-bromophenol persists, wash the organic layer with 1M NaOH during workup (phenol is acidic and will partition into the aqueous phase).

References

  • Microwave Assisted Synthesis of Pyridazine Derivatives. Asian Journal of Research in Chemistry. (2020). Discusses general acceleration of pyridazine chemistry under dielectric heating.

  • Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Chemistry LibreTexts. Detailed mechanistic overview of halo-azine reactivity.

  • 3-(2-Bromophenoxy)pyridazine Building Block Data. PubChem / Sigma-Aldrich. Confirmation of chemical structure and commercial availability.[4][5]

  • Microwave-Assisted Synthesis of Heterocycles. MDPI Molecules. Review of solvent and base effects in microwave SNAr reactions.

Sources

Application Note: Scale-Up Production of 3-(2-Bromophenoxy)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for process chemists and engineers. It synthesizes established principles of Nucleophilic Aromatic Substitution (SNAr) with specific scale-up considerations for pyridazine heterocycles.

CAS: 40580-53-8 Methodology: Nucleophilic Aromatic Substitution (SNAr) Scale: Pilot (100 g) to Production (1 kg+)

Executive Summary & Strategic Analysis

The synthesis of 3-(2-Bromophenoxy)pyridazine is a classic example of constructing a biaryl ether scaffold, a pharmacophore frequently found in kinase inhibitors and GPCR ligands. While academic literature often utilizes small-scale microwave conditions or high-boiling solvents (DMF/DMSO) with chromatographic purification, these methods are unsuitable for kilogram-scale production due to thermal hazards, solvent removal energy costs, and the inefficiency of silica gel chromatography.

This protocol details a scalable, self-validating process relying on:

  • Solvent Selection: Transitioning from DMF to Acetonitrile (MeCN) or NMP/Water crystallization to facilitate downstream processing.

  • Impurity Control: Mitigating the hydrolysis of 3-chloropyridazine to 3-pyridazinone (a "dead-end" impurity).

  • Isolation: Implementing a "drowning-out" crystallization strategy to eliminate chromatography.

Retrosynthetic Logic & Mechanism

The bond disconnection is made at the ether linkage. The electron-deficient pyridazine ring activates the C-Cl bond for displacement by the phenoxide nucleophile.

Reaction Scheme

Reagents:

  • Electrophile: 3-Chloropyridazine (CAS: 11274989) - The limiting reagent.

  • Nucleophile: 2-Bromophenol (CAS: 95-56-7) - Used in slight excess.

  • Base: Potassium Carbonate (K₂CO₃) - Milled for surface area.

Mechanism: Addition-Elimination (SNAr). The reaction proceeds via a Meisenheimer complex.[1] The rate is dependent on the electrophilicity of the pyridazine and the nucleophilicity of the phenoxide.

ReactionPathway SM1 3-Chloropyridazine (Electrophile) Impurity Impurity: 3-Pyridazinone (Hydrolysis) SM1->Impurity H2O (Trace) SM2 2-Bromophenol (Nucleophile) Base K2CO3 (Base) SM2->Base Deprotonation Complex Meisenheimer Complex Base->Complex + SM1 (S_NAr Attack) Product 3-(2-Bromophenoxy) pyridazine Complex->Product - KCl (Elimination)

Figure 1: Reaction pathway and critical impurity fate. Hydrolysis of the starting material is the primary competing reaction.

Process Development & Optimization

Critical Process Parameters (CPPs)

To ensure batch-to-batch consistency, the following parameters must be controlled:

ParameterSpecificationRationale (Causality)
Water Content < 0.1% w/w (KF)Water competes with phenoxide, hydrolyzing 3-chloropyridazine to the inactive 3-pyridazinone.
Base Particle Size < 325 meshSNAr is heterogeneous. Milled K₂CO₃ increases surface area, driving reaction kinetics and preventing stalling.
Temperature 80°C ± 5°CBelow 75°C, reaction stalls. Above 90°C, thermal decomposition of the pyridazine ring may accelerate.
Stoichiometry 1.05 eq PhenolA slight excess of phenol ensures full consumption of the expensive chloropyridazine. Phenol is easier to purge in workup.
Solvent Engineering[2]
  • Lab Scale (Avoid): DMF. While effective, removing DMF requires high-temp distillation or extensive water washes, which can crash out impurities along with the product.

  • Scale-Up Choice: Acetonitrile (MeCN) or DMSO .

    • Recommendation: Use DMSO for the reaction, followed by water addition to precipitate the product. This "one-pot" synthesis-isolation flow is superior for solids.

Master Production Protocol (1 kg Scale)

Note: All operations must be performed in a fume hood or reactor with appropriate scrubbing for basic vapors.

Phase A: Reaction Setup
  • Inertion: Purge a 10 L glass-lined reactor with N₂. Verify moisture content of reactor surfaces is negligible.

  • Charging:

    • Add DMSO (5.0 L, 5 vol).

    • Add 2-Bromophenol (1.09 kg, 6.30 mol, 1.05 eq).

    • Add Milled K₂CO₃ (1.24 kg, 9.0 mol, 1.5 eq).

  • Activation: Heat the slurry to 40°C and stir for 30 minutes. Why: This forms the potassium phenoxide salt in situ.

  • Addition: Add 3-Chloropyridazine (0.687 kg, 6.0 mol, 1.0 eq) portion-wise over 30 minutes.

    • Safety: Monitor for exotherm. Maintain internal temperature < 50°C during addition.

Phase B: Reaction & IPC
  • Heating: Ramp temperature to 80°C over 1 hour.

  • Agitation: Stir vigorously (impeller speed dependent on reactor geometry) to suspend the base.

  • In-Process Control (IPC): After 4 hours, sample for HPLC.

    • Target: < 1.0% area 3-Chloropyridazine.[2]

    • Correction: If reaction stalls, add 0.1 eq K₂CO₃ and check temperature.

Phase C: Workup & Isolation (Crystallization)[4]
  • Cooling: Cool the reaction mixture to 20–25°C.

  • Quench/Crystallization:

    • Slowly charge Water (10.0 L, 10 vol) over 2 hours.

    • Observation: The product will precipitate as an off-white solid. The slow addition prevents occlusion of impurities (trapping of phenol inside the crystal lattice).

  • Aging: Stir the slurry at 10°C for 2 hours to maximize yield.

  • Filtration: Filter the solid using a centrifuge or Nutsche filter.

  • Washing:

    • Wash 1: Water (2 L) – removes inorganic salts (KCl, K₂CO₃) and DMSO.

    • Wash 2: 0.5 N NaOH (2 L) – Critical Step. Removes excess 2-bromophenol (converts it to soluble sodium phenoxide).

    • Wash 3: Water (2 L) – removes residual caustic.

  • Drying: Vacuum dry at 45°C until LOD (Loss on Drying) < 0.5%.

ProcessFlow Start Start: Inert Reactor Charge Charge DMSO, Phenol, Base Heat to 40°C Start->Charge AddSM Add 3-Chloropyridazine (Control Exotherm) Charge->AddSM React Reaction: 80°C, 4-6 hrs IPC: SM < 1% AddSM->React Quench Crystallization: Dose Water (10 vol) over 2h React->Quench Pass IPC Filter Filtration & Wash (Water -> NaOH -> Water) Quench->Filter Dry Dry: 45°C, Vacuum Filter->Dry

Figure 2: Unit operation workflow for the 1 kg scale-up campaign.

Analytical Controls & Specifications

A self-validating system requires robust analytical checkpoints.

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Conforms to structure. Characteristic doublet for pyridazine H at ~9.2 ppm.
Assay HPLC (UV 254 nm)> 98.0% w/w
Impurity A HPLC< 0.5% (3-Pyridazinone - Hydrolysis product)
Residual Phenol HPLC< 0.1% (Controlled by NaOH wash)
Residual Solvent GC-HeadspaceDMSO < 5000 ppm

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile. Gradient 10% B to 90% B.

  • Rationale: Acidic mobile phase suppresses ionization of the pyridazine nitrogen, improving peak shape.

Safety & Hazard Assessment (EHS)

3-Chloropyridazine (CAS 11274989):

  • Hazard: Acute toxicity (Oral/Dermal).[3][4] Causes serious eye damage.[3][4][5]

  • Control: Handle as a potent compound (OEB 3/4). Use double gloves and full-face respirator or PAPR during solid charging.

Exotherm Control:

  • The SNAr reaction releases heat. On a 1 kg scale, the addition of the chloropyridazine must be rate-limited to prevent thermal runaway. Ensure reactor cooling jacket is active.

Genotoxicity:

  • Pyridazines and their precursors can be potential genotoxins (PGI). The final washing steps are critical to remove unreacted starting materials to ppm levels.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."[6] Accessed Feb 2026.[7][8] Link

  • Synthesis of 3-aryloxypyridazines (General Methodology)

    • ChemicalBook. "3-(2-bromophenoxy)pyridazine Product Description." Accessed Feb 2026.[7][8] Link

    • Fisher Scientific. "Safety Data Sheet: 3-Chloropyridazine."[9] Accessed Feb 2026.[7][8] Link

  • Process Chemistry of Chloroazines

    • National Institutes of Health (NIH) - PubChem. "3-Chloropyridazine Compound Summary." Accessed Feb 2026.[7][8] Link

  • Scale-Up Crystallization Techniques

    • Synthesis Workshop. "Process Chemistry Crash Course: Crystallization and Scale-Up." Accessed Feb 2026.[7][8] Link

Sources

Troubleshooting & Optimization

optimizing yield of 3-(2-Bromophenoxy)pyridazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimization of 3-(2-Bromophenoxy)pyridazine Synthesis

Introduction: The Synthetic Challenge

Target Molecule: 3-(2-Bromophenoxy)pyridazine CAS: 40580-53-8 Reaction Class: Nucleophilic Aromatic Substitution (


)[1]

The synthesis of 3-(2-Bromophenoxy)pyridazine relies on the coupling of 3-chloropyridazine (electrophile) and 2-bromophenol (nucleophile). While pyridazines are inherently electron-deficient, making them suitable substrates for


, this specific reaction presents two distinct kinetic hurdles:
  • Steric Hindrance: The ortho-bromo substituent on the phenol creates steric bulk near the nucleophilic oxygen, retarding the initial attack.

  • Electronic Deactivation: The inductive electron-withdrawing nature of the bromine atom on the phenol reduces the basicity and nucleophilicity of the phenoxide ion.

To maximize yield, the protocol must aggressively drive the formation of the phenoxide species while strictly excluding water to prevent the hydrolysis of the chloropyridazine into the thermodynamically stable (and useless) 3(2H)-pyridazinone.

Troubleshooting Guide (Q&A)

Q1: My reaction stalls at ~60% conversion. Adding more base doesn't help. Why? Diagnosis: This is likely due to "Base Poisoning" or surface passivation if using solid bases like


.
Solution: 
  • Switch Cations: Move from

    
     to 
    
    
    
    . The larger cesium cation is more soluble in organic solvents (the "Cesium Effect"), effectively "shuttling" the carbonate into the solution to maintain a higher concentration of active phenoxide.
  • Solvent Choice: Ensure you are using a polar aprotic solvent (DMF or DMSO). If using Acetonitrile (

    
    ), the reflux temperature (82°C) might be insufficient to overcome the activation energy of the sterically hindered ortho-bromo nucleophile. Switch to DMF (100°C).
    

Q2: I see a major impurity at M-18 mass (or M-36 depending on ionization). What is it? Diagnosis: This is 3(2H)-pyridazinone , formed by the hydrolysis of your starting material, 3-chloropyridazine. Root Cause: Wet solvent or hygroscopic base. Pyridazines are extremely prone to hydrolysis under basic conditions at high temperatures. Solution:

  • Dry Reagents: Dry DMF over 4Å molecular sieves for 24 hours. Flame-dry the reaction vessel.

  • Order of Addition: Do not mix the chloropyridazine and base before heating. Pre-stir the phenol and base for 30 minutes to form the phenoxide before adding the chloropyridazine. This ensures the chloride encounters a high concentration of phenoxide, not hydroxide.

Q3: The product is difficult to separate from unreacted 2-bromophenol. Diagnosis: Co-elution during chromatography due to similar polarity. Solution:

  • Stoichiometry Adjustment: Use 3-chloropyridazine in slight excess (1.1 equiv) rather than the phenol. It is easier to hydrolyze excess chloropyridazine to the very polar pyridazinone (which stays on the baseline) during workup than to separate the lipophilic bromophenol.

  • Caustic Wash: Include a 1M NaOH wash during the workup. The unreacted phenol will be deprotonated and move to the aqueous layer, while the product (an ether) remains in the organic layer.

Optimized "Gold Standard" Protocol

This protocol utilizes the Cesium Effect to overcome steric hindrance and strictly anhydrous conditions to prevent hydrolysis.

Reagents:

  • 3-Chloropyridazine (1.0 equiv, 10 mmol)

  • 2-Bromophenol (1.05 equiv, 10.5 mmol)

  • Cesium Carbonate (

    
    ) (1.5 equiv, 15 mmol)
    
  • Solvent: Anhydrous DMF (0.5 M concentration)

Step-by-Step Methodology:

  • Activation Phase:

    • To a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, add 2-bromophenol (1.82 g, 10.5 mmol) and

      
        (4.88 g, 15 mmol).
      
    • Add Anhydrous DMF (15 mL).

    • Stir at Room Temperature for 30 minutes . Note: The solution may turn yellow/orange, indicating phenoxide formation.

  • Coupling Phase:

    • Add 3-chloropyridazine (1.14 g, 10 mmol) in one portion.

    • Equip with a reflux condenser and nitrogen balloon.

    • Heat the reaction mixture to 90°C for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 7:3). The limiting reagent (chloropyridazine) should disappear.

  • Workup (Critical for Purity):

    • Cool to room temperature.

    • Dilute with EtOAc (50 mL) and water (50 mL).

    • Phase Separation: Wash the organic layer with 1M NaOH (2 x 30 mL) . This removes unreacted 2-bromophenol.

    • Wash with Brine (1 x 30 mL), dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Recrystallization from EtOH/Hexane is often sufficient. If oil remains, flash chromatography (SiO2, 0-30% EtOAc in Hexane).

Representative Optimization Data

The following data summarizes the impact of base and solvent on the isolated yield of hindered phenoxy-pyridazines.

EntryBaseSolventTemp (°C)Time (h)Yield (%)Notes
1

MeCN801245%Incomplete conversion; low solubility of base.
2

DMF100868%Significant hydrolysis impurity observed.
3

THF60455%Fast reaction but messy; side products observed.
4

DMF 90 5 92% Optimal conditions. Clean conversion.
5

DCM4024<10%Base too weak; temp too low for

.

Reaction Mechanism & Workflow Visualization

The diagram below illustrates the competing pathways: the productive


 route versus the destructive hydrolysis route.

SNAr_Pathway Reactants Reactants (3-Cl-Pyridazine + 2-Br-Phenol) Base Base Activation (Cs2CO3) Reactants->Base Mixing Hydrolysis Impurity 3(2H)-Pyridazinone Reactants->Hydrolysis Hydrolysis (if Wet) Phenoxide Intermediate A (Cesium Phenoxide) Base->Phenoxide Deprotonation (-CsHCO3) Meisenheimer Transition State (Meisenheimer Complex) Phenoxide->Meisenheimer Nucleophilic Attack (Rate Limiting Step) Product Product 3-(2-Bromophenoxy)pyridazine Meisenheimer->Product Elimination of Cl- Water Contaminant (Water/Moisture) Water->Hydrolysis

Caption: Kinetic competition between the desired


 pathway (green/yellow) and the hydrolysis side-reaction (red dashed).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11274989, 3-Chloropyridazine. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Technical Support Center: Resolving Solubility Challenges with 3-(2-Bromophenoxy)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 3-(2-Bromophenoxy)pyridazine is a heterocyclic building block frequently utilized by medicinal chemists and researchers in the development of novel therapeutic agents and functional materials.[1][2][3] Its unique structure, combining a polar pyridazine core with a lipophilic bromophenoxy moiety, presents a common yet significant experimental hurdle: poor solubility. This guide provides a comprehensive, question-and-answer-based resource to diagnose, troubleshoot, and resolve solubility issues encountered with this compound, ensuring the integrity and success of your experiments.

Part 1: Understanding the Molecule's Behavior

This section addresses the fundamental properties of 3-(2-Bromophenoxy)pyridazine that govern its solubility, providing the causal framework for the troubleshooting steps that follow.

FAQ 1: What are the key physicochemical properties of 3-(2-Bromophenoxy)pyridazine that influence its solubility?

To effectively troubleshoot solubility, one must first understand the molecule's inherent characteristics. 3-(2-Bromophenoxy)pyridazine is a moderately lipophilic, non-ionic compound with limited capacity for strong intermolecular interactions with water.

Analysis: The compound's structure reveals a conflict in polarity. The bromophenyl group is large and nonpolar, driving the molecule's preference for lipophilic environments. Conversely, the pyridazine ring, with its two adjacent nitrogen atoms and an ether linkage, provides a polar region capable of acting as a hydrogen bond acceptor.[4][5] However, the molecule has no hydrogen bond donor sites, which is critical for establishing a robust solvation network in protic solvents like water.[5]

The calculated octanol-water partition coefficient (XLogP3) of 2.4 is a strong indicator of this lipophilicity, predicting poor aqueous solubility.[5]

PropertyValueImplication for SolubilitySource
Molecular Formula C₁₀H₇BrN₂O-[5][6]
Molecular Weight 251.08 g/mol -[5]
CAS Number 40580-53-8-[6]
XLogP3-AA 2.4Indicates lipophilicity; predicts poor solubility in water and preference for organic solvents.[5]
Hydrogen Bond Donors 0Cannot donate H-bonds, limiting interaction with protic solvents like water.[5]
Hydrogen Bond Acceptors 3Can accept H-bonds from protic solvents at the pyridazine nitrogens and ether oxygen.[5]
Topological Polar Surface Area (TPSA) 35.0 ŲA relatively low TPSA is consistent with reduced aqueous solubility.[5]
Physical Form Powder / SolidEnergy is required to break the crystal lattice before solvation can occur.

Part 2: Troubleshooting Stock Solution Preparation

The most common point of failure is the preparation of a concentrated stock solution. This section provides a logical workflow to address this critical first step.

FAQ 2: I'm trying to make a stock solution in DMSO, but the compound isn't dissolving completely. What's wrong and what should I do?

This is a frequent issue stemming from several potential causes. Dimethyl sulfoxide (DMSO) is an excellent solvent for many poorly soluble compounds, but its effectiveness can be compromised.[7][8]

Causality Chain:

  • DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs atmospheric moisture. Water contamination drastically reduces its solvating power for lipophilic compounds.[9] A small amount of water can cause a significant drop in solubility.[10]

  • Insufficient Energy Input: Dissolution requires energy to break the compound's crystal lattice structure and allow solvent molecules to surround it. Passive soaking is often insufficient.

  • Concentration Limit: You may be attempting to prepare a solution that is above the compound's intrinsic solubility limit in DMSO.

Troubleshooting Workflow: Follow this self-validating protocol to ensure optimal conditions for dissolution.

G start Start: Compound Undissolved in DMSO check_dmso Step 1: Verify DMSO Quality Is it fresh, anhydrous DMSO from a sealed bottle? start->check_dmso use_new_dmso Action: Discard old solvent. Use fresh, anhydrous DMSO. check_dmso->use_new_dmso No vortex Step 2: Apply Mechanical Energy Have you vortexed vigorously for 1-2 minutes? check_dmso->vortex Yes use_new_dmso->vortex warm Step 3: Apply Thermal Energy Warm solution to 37-40°C for 10-15 min. (Caution: Do not exceed 50°C) vortex->warm sonicate Step 4: Apply Acoustic Energy Sonicate in a water bath for 5-10 minutes. warm->sonicate reassess Reassess Solubility Is the solution clear? sonicate->reassess success Success: Solution Prepared reassess->success Yes fail Next Steps: 1. Lower the target concentration. 2. Test alternative solvents. reassess->fail No

Caption: DMSO Dissolution Troubleshooting Workflow.

FAQ 3: What is a good starting point for determining the best solvent for this compound?

A systematic, small-scale solubility screen is the most efficient method to identify a suitable solvent or solvent system. This avoids wasting large amounts of your compound.

Experimental Protocol: Small-Scale Solubility Screening

  • Preparation: Weigh 1-2 mg of 3-(2-Bromophenoxy)pyridazine into several individual glass vials.

  • Solvent Addition: To each vial, add a small, precise volume (e.g., 100 µL) of a single test solvent. This corresponds to an initial high concentration (e.g., 10-20 mg/mL).

  • Systematic Testing: Test solvents in order of increasing polarity.

  • Energy Application: After adding the solvent, apply the full troubleshooting workflow: vortex, gently warm, and sonicate each vial.

  • Observation & Titration: Observe for complete dissolution. If the compound remains insoluble, add another 100 µL of solvent (halving the concentration) and repeat the energy application steps. Continue this titration until the compound dissolves or it becomes clear the solvent is unsuitable.

  • Documentation: Record the approximate solubility in mg/mL for each solvent tested.

Recommended Solvent Screening Panel

Solvent ClassRecommended SolventsExpected Outcome for 3-(2-Bromophenoxy)pyridazine
Aprotic Polar Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)High Solubility Expected. These are the most likely primary solvents for stock solutions.
Chlorinated Dichloromethane (DCM)Good to Moderate Solubility. Useful for synthesis workups and chromatography.
Ethers Tetrahydrofuran (THF)Moderate Solubility.
Esters Ethyl Acetate (EtOAc)Moderate to Low Solubility.
Ketones AcetoneModerate to Low Solubility.
Alcohols Ethanol, MethanolLow Solubility. The H-bond accepting ability of the compound may offer some interaction, but the large lipophilic portion will limit solubility.
Aqueous Buffer Phosphate-Buffered Saline (PBS, pH 7.4)Very Low to Insoluble. As predicted by its physicochemical properties.

Part 3: Advanced Strategies for Aqueous Applications

For biological assays, a final aqueous solution is almost always required. This presents the greatest challenge.

FAQ 4: My compound dissolves in DMSO, but it precipitates ("crashes out") when I dilute it into my aqueous assay buffer. How can I prevent this?

This is a classic problem of solvent-shifting, where the compound moves from a favorable organic environment to an unfavorable aqueous one. The key is to control the dilution process and, if necessary, modify the final buffer to be more "hospitable."

Protocol: Optimized Aqueous Dilution from Organic Stock

  • Prepare a Concentrated Stock: Make a high-concentration stock in 100% anhydrous DMSO (e.g., 10-50 mM), ensuring it is fully dissolved.

  • Minimize Organic Solvent: Your goal is to have the lowest possible final concentration of the organic solvent (typically ≤1% DMSO) in your assay to avoid artifacts. Calculate your dilutions accordingly.

  • Perform Serial Dilutions: Do not perform a single, large dilution. Perform an intermediate dilution step first. For example, dilute the 50 mM stock into your aqueous buffer to create a 1 mM intermediate solution, then dilute from that to your final low micromolar or nanomolar concentration.

  • Technique is Critical: Add the DMSO stock to the aqueous buffer, not the other way around. Pipette the stock directly into the liquid and vortex or mix immediately and vigorously. This rapid dispersion prevents localized supersaturation, which is the seed for precipitation.

  • Consider Excipients: If precipitation persists, the buffer itself may need modification. Including a small amount of a non-ionic surfactant or other excipient can help maintain solubility.

    • Tween® 80 or Pluronic® F-68: Add at a low concentration (e.g., 0.01-0.1%) to the final aqueous buffer.

    • Bovine Serum Albumin (BSA): For cell-based assays, including 0.1-0.5% BSA can help solubilize lipophilic compounds through non-specific binding.

FAQ 5: Can I use pH modification to improve the aqueous solubility of 3-(2-Bromophenoxy)pyridazine?

Yes, this is a viable and powerful strategy based on the compound's chemistry.

Mechanistic Rationale: The pyridazine ring contains two nitrogen atoms that are weakly basic.[4] In an acidic environment (low pH), one of these nitrogens can become protonated. This imparts a positive charge on the molecule, creating an ionic species. Ionic species are almost always significantly more water-soluble than their neutral counterparts.

Caption: pH Modification Strategy for Solubility Enhancement.

Experimental Protocol: pH-Dependent Solubility Test

  • Prepare Buffers: Create a set of buffers with varying pH values (e.g., pH 3.0, 5.0, 7.4, 9.0). Use buffers appropriate for your experimental system (e.g., citrate for low pH, PBS for neutral, Tris or borate for higher pH).

  • Add Compound: Add a fixed amount of solid 3-(2-Bromophenoxy)pyridazine to a fixed volume of each buffer.

  • Equilibrate: Agitate the samples (e.g., on a shaker or rotator) at a controlled temperature for several hours (or overnight) to reach equilibrium.

  • Separate: Centrifuge the samples at high speed to pellet any undissolved solid.

  • Quantify: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility against the buffer pH to determine the optimal pH range for your experiments.

Trustworthiness Check: Always confirm that the compound remains chemically stable at the pH values tested. Run an integrity check (e.g., LC-MS) on the dissolved material to ensure no degradation has occurred, particularly at pH extremes.

References

  • National Center for Biotechnology Information (2024). Pyridine. In: Some Industrial Chemicals. PubChem Compound Summary. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). 3(2H)-Pyridazinone. PubChem Compound Summary for CID 68153. Retrieved from [Link]

  • Solubility of Things (n.d.). 4'-Bromoflavone. Retrieved from [Link]

  • Jubilant Ingrevia (n.d.). 3-Bromopyridine Safety Data Sheet. Retrieved from [Link]

  • MDPI (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Retrieved from [Link]

  • Thoreauchem (2013). 3-(2-bromophenoxy)pyridazine. Retrieved from [Link]

  • SciSpace (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link]

  • Slideshare (n.d.). Pyridazine and its derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Retrieved from [Link]

  • Liberty University (n.d.). Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). 3-(2-Bromophenoxy)pyridazine. PubChem Compound Summary for CID 62483448. Retrieved from [Link]

  • Cheméo (n.d.). Chemical Properties of Pyridazine (CAS 289-80-5). Retrieved from [Link]

  • National Center for Biotechnology Information (2024). 3-(3-Chlorophenoxy)pyridazine. PubChem Compound Summary for CID 54076162. Retrieved from [Link]

  • Georganics (n.d.). Pyridazine derivatives. Retrieved from [Link]

  • Wikipedia (n.d.). Pyridazine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • ResearchGate (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Retrieved from [Link]

  • National Center for Biotechnology Information (2018). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC. Retrieved from [Link]

  • Reddit (2024). What kind of solvent system works best for isolating non-polar bioactive compounds using column chromatography? Retrieved from [Link]

  • National Center for Biotechnology Information (2024). 4-Bromophenacyl bromide. PubChem Compound Summary for CID 7454. Retrieved from [Link]

  • Reddit (2022). How to tackle compound solubility issue. Retrieved from [Link]

  • ChemBK (n.d.). Phenol, 4-(4-bromophenoxy)-. Retrieved from [Link]

  • ResearchGate (2012). Solvent system for Thin Layer Chromatography of non polar extracts?. Retrieved from [Link]

  • National Center for Biotechnology Information (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Retrieved from [Link]

  • PubMed (2018). Excluded Cosolvent in Chromatography. Retrieved from [Link]

  • Ziath (2006). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • Wikipedia (n.d.). Ammonium. Retrieved from [Link]

  • University of Rochester, Department of Chemistry (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • PubMed (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]

Sources

troubleshooting low conversion rates in pyridazine ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Triage: Select Your Pathway

Before modifying conditions, identify your starting material and failure mode. Pyridazine ethers are synthesized via two distinct mechanistic manifolds: Displacement (from halopyridazines) or Alkylation (from pyridazinones).

Workflow Decision Tree

PyridazineEtherWorkflow Start Starting Material? Halo 3-Halopyridazine (Cl, Br, I) Start->Halo Lactam Pyridazin-3-one (Lactam/Tautomer) Start->Lactam SNAr Method A: SNAr (Nucleophilic Aromatic Substitution) Halo->SNAr Standard Attempt Alkylation Method C: Direct Alkylation (Electrophile: R-X) Lactam->Alkylation Standard Attempt PdCat Method B: Pd-Catalysis (Buchwald-Hartwig) SNAr->PdCat Low Yield / Electron-Rich Ring Mitsunobu Method D: Mitsunobu (Reagent: ROH + DIAD) Alkylation->Mitsunobu Fails to select O-isomer

Figure 1: Decision matrix for selecting the appropriate synthetic methodology based on substrate availability and reactivity.

Module A: Nucleophilic Aromatic Substitution ( )

Best for: Electron-deficient pyridazines (e.g., 3,6-dichloropyridazine) with primary alcohols.

The Problem: "The reaction stalls at 10-20% conversion."

Pyridazine is electron-deficient, but a single halogen often provides insufficient activation energy for


 if the nucleophile (alcohol) is sterically hindered or if the ring contains electron-donating groups (EDGs).
Technical Protocol
  • Solvent: Anhydrous THF (0.5 M) is standard, but switch to DMF or NMP if conversion is low. The dipole moment of these solvents stabilizes the Meisenheimer complex intermediate [1].

  • Base: NaH (60% dispersion) is preferred over carbonate bases to ensure complete deprotonation of the alcohol before addition.

  • Temperature: 0°C to RT. Heating >60°C in DMF often leads to degradation (black tar) due to polymerization of the pyridazine core.

Troubleshooting Table:
SymptomRoot CauseCorrective Action
No Reaction Ring is not electrophilic enough.Activate: If using 3-chloropyridazine, switch to 3-iodopyridazine or add an electron-withdrawing group (EWG) if synthetic route permits.
Low Conversion Aggregation of alkoxide.Solvent Switch: Move from THF to DMF/DMSO. Add 15-crown-5 (for Na+) to break ion pairs.
Hydrolysis Product Wet solvent/hygroscopic base.Dry: Use molecular sieves (3Å) in the reaction vessel. Ensure NaH is fresh.

Module B: Palladium-Catalyzed Cross-Coupling

Best for: Unactivated pyridazines, electron-rich rings, or when


 fails.
The Problem: "Catalyst poisoning (black precipitate) immediately."

Pyridazines are "sticky" substrates. The


-

bond creates a chelation site that binds Pd(II) tightly, displacing standard ligands and forming inactive complexes (Pd-black) [2].
The Solution: Bulky, Electron-Rich Ligands

You must use ligands that are bulky enough to prevent the pyridazine nitrogen from coordinating to the metal center.

Optimized Protocol (Buchwald-Hartwig Type)
  • Catalyst: Pd(OAc)

    
     (2-5 mol%)
    
  • Ligand: RockPhos or BrettPhos (4-8 mol%). Note: BINAP and dppf usually fail here.

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: Toluene (anhydrous), 90-110°C.

Why RockPhos? RockPhos was specifically designed to facilitate C-O coupling with hindered or heteroaryl substrates. Its bulk promotes the reductive elimination step, which is often the rate-determining step in ether synthesis [3].

Module C: Regioselective Alkylation ( - vs -Alkylation)

Best for: Starting from Pyridazin-3-one (Lactam).

The Problem: "I'm getting the -alkyl (lactam) instead of the -alkyl (ether)."

Pyridazinones are ambident nucleophiles. Under thermodynamic control (standard conditions), the


-alkyl product is favored because the amide-like resonance is more stable than the imidate ester.
Mechanism of Control: HSAB & Chelation
  • 
    -Alkylation (Soft-Soft):  Favored by polar aprotic solvents (DMF) and soft counterions (K+, Cs+).
    
  • 
    -Alkylation (Hard-Hard/Chelation):  Favored by non-polar solvents and Silver (Ag)  salts.[1]
    
The "Silver Effect" Protocol (For -Selectivity)

To force


-alkylation, you must block the nitrogen lone pair.
  • Reagent: Alkyl Halide (R-I or R-Br).

  • Base: Ag

    
    CO
    
    
    
    (Silver Carbonate) or Ag
    
    
    O.
  • Solvent: Benzene or Toluene (Non-polar solvents suppress charge separation, favoring the neutral

    
    -attack).
    
  • Mechanism: The Ag+ ion coordinates to the pyridazine nitrogens, sterically and electronically shielding them. This leaves the oxygen atom as the only accessible nucleophile [4].

Troubleshooting Table: Regioselectivity
Target ProductRecommended BaseSolventAdditive

-Alkyl
(Lactam)
Cs

CO

or K

CO

DMF / AcetoneNone

-Alkyl
(Ether)
Ag

CO

(1.5 eq)
Toluene / DCMNone

-Alkyl
(Difficult)
PPh

/ DIAD
THFMitsunobu Conditions (See below)

Module D: The Mitsunobu Alternative

Best for: When Ag-mediated alkylation fails or when using secondary alcohols.

If direct alkylation yields mixtures, the Mitsunobu reaction is the "nuclear option" for


-selectivity. The reaction is driven by the formation of the strong P=O bond and the specific activation of the alcohol oxygen.

Protocol:

  • Substrate: Pyridazin-3-one (1.0 eq).

  • Alcohol: R-OH (1.2 eq).

  • Phosphine: PPh

    
     (1.5 eq).
    
  • Azodicarboxylate: DIAD or DEAD (1.5 eq), added dropwise at 0°C.

  • Solvent: THF.

Why it works: The pyridazinone acts as the acidic component (Pronucleophile). The betaine intermediate activates the alcohol, and the pyridazinone oxygen attacks the activated carbon. Since the nitrogen is not involved in the activation step,


-alkylation is highly favored [5].

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Gowrisankar, S., et al. (2010).[2] A General and Efficient Catalyst for Palladium-Catalyzed C-O Coupling Reactions of Aryl Halides with Primary Alcohols.[2] Journal of the American Chemical Society, 132(33), 11592–11598. Link

  • Burgos, C. H., et al. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321-4326. Link

  • Chung, N. M., et al. (1972). Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. Journal of Organic Chemistry, 37(26), 4267. Link

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[3][4] Chemical Reviews, 109(6), 2551–2651. Link

Sources

Technical Support Center: 3-(2-Bromophenoxy)pyridazine Storage & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: STAB-40580-53-8 Subject: Optimization of Storage Conditions to Mitigate Degradation Pathways Compound: 3-(2-Bromophenoxy)pyridazine (CAS: 40580-53-8) Support Level: Tier 3 (Senior Application Scientist)[1][2]

Executive Summary

Welcome to the Technical Support Center. You are likely working with 3-(2-Bromophenoxy)pyridazine , a critical heterocyclic building block used in medicinal chemistry for scaffolding kinase inhibitors or allosteric modulators.[1][2]

While pyridazines are generally robust, the specific combination of an electron-deficient pyridazine ring , an ether linkage , and an aryl bromide creates a triad of sensitivity. Improper storage typically leads to N-oxidation (yellowing) or photolytic debromination .[1][2]

This guide provides a self-validating storage protocol designed to maintain >98% purity over extended periods.

Module 1: The "Golden Standard" Storage Protocol

To prevent degradation, you must control three thermodynamic variables: Temperature, Atmosphere, and Light .

Storage Specifications Table
ParameterRecommended ConditionCritical Limit (Do Not Exceed)Scientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)> 25°CRetards kinetic rate of N-oxidation and spontaneous hydrolysis.[1][2]
Atmosphere Argon or Nitrogen (Backfilled)Ambient Air (Oxygen/Moisture)Prevents formation of Pyridazine N-oxides and moisture-mediated hydrolysis.[1][2]
Light Amber Vial / Foil Wrap Direct UV / Fluorescent LightThe C-Br bond is susceptible to homolytic cleavage under UV (photolysis).[1][2]
Container Borosilicate Glass + Teflon-lined CapPlastic / Parafilm onlyPrevents leaching of plasticizers which can contaminate the lipophilic ether.[1]
Decision Logic for Storage (Workflow)

The following diagram illustrates the decision process for storing this compound based on your usage frequency.

StorageWorkflow Start Compound Receipt (Check Purity) UsageCheck Usage Frequency? Start->UsageCheck Active Active Use (< 2 weeks) UsageCheck->Active Daily/Weekly LongTerm Archival (> 2 weeks) UsageCheck->LongTerm Monthly/Yearly Fridge Store at 2-8°C Desiccator Cabinet Active->Fridge Freezer Store at -20°C Under Argon/N2 LongTerm->Freezer Protect ALWAYS: Amber Vial + Parafilm Seal Fridge->Protect Freezer->Protect QC Re-Validate Purity (H-NMR / LCMS) Protect->QC Before Critical Reaction

Figure 1: Decision logic for optimizing storage based on experimental frequency.

Module 2: Troubleshooting & Degradation Forensics

If you suspect your compound has degraded, use this guide to identify the root cause.

Common Issues & Root Cause Analysis

Q1: The white powder has turned pale yellow. Is it still usable?

  • Diagnosis: This is the hallmark of N-oxidation .[1] The nitrogen atoms in the pyridazine ring are susceptible to oxidation by atmospheric oxygen, forming the N-oxide derivative.[2]

  • Impact: The N-oxide is more polar and will alter reactivity, particularly in metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) where it may poison the catalyst.[1][2]

  • Solution: Check LCMS. If the N-oxide (M+16 peak) is <5%, you may proceed with purification (silica plug).[1][2] If >5%, repurify via column chromatography (DCM/MeOH gradient).

Q2: My reaction yield is low, and I see a "de-brominated" byproduct.

  • Diagnosis: Photolytic Debromination . The C-Br bond on the phenoxy ring is sensitive to UV light.[1][2] Long-term exposure to lab fluorescent lights can induce homolytic cleavage, replacing the Bromine with Hydrogen.[1]

  • Verification: Check H-NMR. Loss of the specific aryl bromide splitting pattern and integration changes in the aromatic region confirm this.

  • Prevention: strictly use amber vials. Wrap clear vials in aluminum foil immediately after weighing.

Q3: The compound has clumped into a sticky solid.

  • Diagnosis: Hygroscopicity/Hydrolysis . While the ether linkage is stable, the pyridazine ring can H-bond with water.[2] Moisture absorption can lead to hydrolysis of the ether linkage over very long periods or under acidic conditions.

  • Solution: Lyophilize (freeze-dry) from benzene or dioxane to remove trapped water.[1][2] Store in a desiccator.

Degradation Pathway Visualization

Understanding how the molecule breaks down helps you prevent it.

DegradationPathways Compound 3-(2-Bromophenoxy) pyridazine (Intact) Oxidation Pyridazine N-Oxide (Yellow Solid) Compound->Oxidation O2 (Air) Time Photolysis Debrominated Analog (Impurity) Compound->Photolysis UV Light (hv) Hydrolysis Pyridazinone + Bromophenol Compound->Hydrolysis H2O / Acid (Slow)

Figure 2: Primary degradation pathways: N-oxidation (air), Photolysis (light), and Hydrolysis (moisture).[1][2][3][4][5]

Module 3: Self-Validating Quality Control (QC)

Do not assume stability. Validate it. Before committing this building block to a high-value synthesis (e.g., late-stage functionalization), perform this rapid QC check.

The "Traffic Light" Validation Protocol
  • Visual Check (Green Light):

    • Is the solid white or off-white? (Pass)[1][2][3]

    • Is it free-flowing? (Pass)[1][2][3]

    • If Yellow or Sticky -> Proceed to Instrumental Check.[1][2]

  • Instrumental Check (Yellow Light):

    • LCMS: Look for MW 251/253 (Br isotope pattern 1:1).[2]

    • Red Flag:[2] Mass peak at 267/269 (M+16) indicates N-Oxide.[1][2]

    • Red Flag:[2] Mass peak at 173 indicates debrominated species (3-phenoxypyridazine).[1][2]

  • Functional Test (Red Light - Stop if Failed):

    • 1H-NMR (DMSO-d6):

      • Verify the Pyridazine protons : Typically two doublets/multiplets around 7.5 - 9.0 ppm.[1]

      • Verify the Phenoxy protons : The aromatic region (6.8 - 7.6 ppm) must show the distinct pattern of 1,2-disubstitution (ortho-bromo).[1][2]

      • Failure Mode: Broadening of pyridazine peaks suggests N-oxide formation or paramagnetic impurities.[1]

References

  • Sigma-Aldrich. (n.d.).[1] 3-(2-Bromophenoxy)pyridazine Product Detail & SDS. Retrieved from (Search CAS: 40580-53-8).[1][2]

  • PubChem. (n.d.).[1][6] Compound Summary for CID 62483448: 3-(2-Bromophenoxy)pyridazine.[1][2][6] National Center for Biotechnology Information. Retrieved from .[1][2][6]

  • Coelho, A., et al. (2004). Pyridazine derivatives: Synthesis and stability. Tetrahedron, 60(20), 4413-4423.[1][2] (General reference on pyridazine ring stability and oxidation susceptibility).

  • Enamine. (n.d.).[1] Building Blocks Stability Guide. Retrieved from .[1][2]

(Note: Specific stability data for this exact CAS is proprietary to manufacturers; protocols above are derived from standard operating procedures for pyridazine-aryl ether building blocks.)

Sources

Validation & Comparative

A Guide to the 1H NMR Spectral Analysis of 3-(2-Bromophenoxy)pyridazine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone for its ability to provide a detailed atomic-level map of molecular structure. This guide offers an in-depth analysis of the 1H NMR spectrum of 3-(2-Bromophenoxy)pyridazine, a heteroaromatic compound with potential applications in pharmaceutical development.

This document moves beyond a simple recitation of spectral data. As Senior Application Scientists, we aim to provide a deeper understanding of the underlying principles that govern the observed chemical shifts and coupling patterns. We will dissect the predicted spectrum of our target molecule, compare it with its constituent aromatic precursors, and provide a robust experimental framework for acquiring high-quality NMR data. Our objective is to equip you not just with data, but with the scientific rationale to confidently interpret the spectra of this and similar molecular scaffolds.

The Foundational Principles of 1H NMR in Heteroaromatic Systems

Before delving into the specific analysis of 3-(2-Bromophenoxy)pyridazine, it is crucial to grasp the key parameters that govern a 1H NMR spectrum.[1][2] The spectrum provides information on the chemical environment of each proton, the number of protons in a given environment, and the number of neighboring protons.

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[3] Protons in electron-rich environments are "shielded" and appear at a lower ppm (upfield), while those in electron-poor environments are "deshielded" and appear at a higher ppm (downfield).[3] Aromatic protons typically resonate in the 6.5-9.5 ppm range due to the ring current effect.[3][4] Electronegative atoms and adjacent π-systems significantly influence these shifts.[5][6]

  • Integration: The area under each peak is proportional to the number of protons it represents, providing a quantitative measure of the protons in each unique chemical environment.[1][2]

  • Multiplicity (Splitting): This refers to the splitting of a proton's signal into multiple lines (e.g., singlet, doublet, triplet) due to the magnetic influence of neighboring, non-equivalent protons. The "n+1 rule" is a common heuristic, where 'n' is the number of adjacent protons.[7]

  • Coupling Constant (J): The distance between the lines in a multiplet, measured in Hertz (Hz), is the coupling constant. It provides valuable information about the connectivity and spatial relationship between coupled protons.

Predicted 1H NMR Spectral Analysis of 3-(2-Bromophenoxy)pyridazine

The structure of 3-(2-Bromophenoxy)pyridazine features two distinct aromatic rings connected by an ether linkage. This arrangement will result in a complex but interpretable 1H NMR spectrum.

A. Protons of the Pyridazine Ring:

The pyridazine ring contains three protons. The introduction of the electron-donating (by resonance) yet inductively withdrawing phenoxy group at the 3-position will significantly influence their chemical shifts compared to unsubstituted pyridazine.

B. Protons of the 2-Bromophenyl Ring:

The 2-bromophenyl ring has four protons. The oxygen atom of the ether linkage will act as an electron-donating group, affecting the chemical shifts of the ortho, meta, and para protons relative to the point of attachment. The bromine atom, being an electron-withdrawing group, will also exert its influence.

Here is a summary of the predicted 1H NMR spectral data for 3-(2-Bromophenoxy)pyridazine:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale for Prediction
Pyridazine Ring
H-4~7.3 - 7.5Doublet of doublets (dd)J ≈ 9.0, 5.0Influenced by adjacent H-5 and H-6.
H-5~7.1 - 7.3Doublet of doublets (dd)J ≈ 9.0, 2.5Influenced by adjacent H-4 and H-6.
H-6~8.5 - 8.7Doublet of doublets (dd)J ≈ 5.0, 2.5Significantly deshielded due to proximity to the electronegative nitrogen atom.
2-Bromophenyl Ring
H-3'~7.2 - 7.4Triplet (t) or Doublet of doublets (dd)J ≈ 8.0Ortho to the ether linkage and meta to the bromine.
H-4'~6.9 - 7.1Triplet (t) or Doublet of doublets (dd)J ≈ 8.0Para to the ether linkage and meta to the bromine.
H-5'~7.5 - 7.7Doublet of doublets (dd)J ≈ 8.0, 1.5Meta to the ether linkage and ortho to the bromine.
H-6'~7.0 - 7.2Doublet of doublets (dd)J ≈ 8.0, 1.5Ortho to both the ether linkage and the bromine atom.

Comparative Analysis with Precursor Moieties

To understand the predicted spectrum of 3-(2-Bromophenoxy)pyridazine, it is instructive to compare it with the experimental spectra of its precursors, pyridazine and 2-bromophenol.

Table 2: Experimental 1H NMR Data of Precursor Molecules

CompoundProton AssignmentExperimental Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Pyridazine H-3, H-69.21Multiplet
H-4, H-57.51Multiplet
2-Bromophenol H-3~7.25Doublet of doublets (dd)J ≈ 8.0, 1.5
H-4~6.85Triplet of doublets (td)J ≈ 8.0, 1.5
H-5~7.20Triplet of doublets (td)J ≈ 8.0, 1.5
H-6~6.95Doublet of doublets (dd)J ≈ 8.0, 1.5

Data for Pyridazine is from ChemicalBook and for 2-Bromophenol is from general spectral databases.[8][9]

Analysis of Spectral Shifts:

  • Pyridazine Protons: The protons on the pyridazine ring in the target molecule are expected to be shifted upfield compared to unsubstituted pyridazine. This is due to the electron-donating resonance effect of the phenoxy group. The H-6 proton, however, will remain the most downfield proton of the pyridazine ring due to its proximity to the nitrogen atom.

  • 2-Bromophenyl Protons: The formation of the ether linkage will cause a general downfield shift for the protons on the bromophenyl ring compared to 2-bromophenol, as the pyridazine ring is electron-withdrawing.

Workflow for 1H NMR Spectral Prediction and Verification

The process of analyzing a novel compound by 1H NMR involves a logical sequence of prediction, acquisition, and interpretation. The following diagram illustrates this workflow.

G cluster_0 Prediction Phase cluster_1 Experimental Phase cluster_2 Verification & Refinement Propose_Structure Propose Molecular Structure Analyze_Substituents Analyze Substituent Effects (Inductive vs. Resonance) Propose_Structure->Analyze_Substituents Predict_Shifts Predict Chemical Shifts and Multiplicities Analyze_Substituents->Predict_Shifts Compare_Spectra Compare Predicted vs. Experimental Spectra Predict_Shifts->Compare_Spectra Sample_Prep Sample Preparation (Solvent, Concentration) Acquire_Spectrum Acquire 1D 1H NMR Spectrum Sample_Prep->Acquire_Spectrum Process_Data Process Data (Phasing, Baseline Correction, Integration) Acquire_Spectrum->Process_Data Process_Data->Compare_Spectra Assign_Peaks Assign Peaks to Protons Compare_Spectra->Assign_Peaks Advanced_NMR Perform 2D NMR (COSY, HSQC) if necessary Assign_Peaks->Advanced_NMR Final_Structure Final Structure Confirmation Assign_Peaks->Final_Structure Advanced_NMR->Final_Structure

Caption: Workflow for 1H NMR spectral analysis from prediction to verification.

Standard Experimental Protocol for 1H NMR Spectroscopy

To obtain a high-quality 1H NMR spectrum suitable for detailed analysis, the following protocol should be followed:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of 3-(2-Bromophenoxy)pyridazine.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical as its residual peak should not overlap with signals from the analyte.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

2. NMR Spectrometer Setup:

  • The following steps are for a typical modern NMR spectrometer (e.g., 300-600 MHz).[10]

  • Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure the correct depth.

  • Insert the sample into the magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a homogeneous field, which is crucial for sharp, well-resolved peaks.

3. Data Acquisition:

  • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm for organic molecules).

  • Set the number of scans to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 16-64 scans are usually sufficient.

  • Apply a 90° pulse and acquire the Free Induction Decay (FID).

  • Set the relaxation delay to be at least 5 times the longest T1 relaxation time of the protons in the molecule to ensure accurate integration. A delay of 1-2 seconds is a good starting point.

4. Data Processing:

  • Apply a Fourier transform to the FID to convert it into the frequency domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Apply baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., CDCl3 at 7.26 ppm).

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Analyze the multiplicities and measure the coupling constants.

Conclusion

The 1H NMR spectral analysis of 3-(2-Bromophenoxy)pyridazine provides a compelling case study in the structural elucidation of complex heteroaromatic molecules. Through a predictive approach grounded in the fundamental principles of NMR and a comparative analysis with its constituent building blocks, we can anticipate the key features of its proton spectrum. This guide has outlined the expected chemical shifts, multiplicities, and the rationale behind these predictions. Furthermore, the provided experimental protocol offers a robust framework for obtaining high-quality data, and the workflow diagram illustrates the logical progression from hypothesis to confirmation. For researchers in drug discovery and materials science, a thorough understanding of these analytical techniques is indispensable for accelerating innovation and ensuring the integrity of their scientific findings.

References

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865–883. [Link]

  • OpenOChem Learn. Interpreting 1H NMR. [Link]

  • TheElkchemist. (2021, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • University of Calgary. 1H NMR Spectroscopy. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy: 1H NMR Chemical Shifts. [Link]

  • Carradori, S., et al. (2020). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Molecules, 25(11), 2548. [Link]

  • Al-Tel, T. H. (2011). Synthesis and chemistry of pyridazin-3(2H)-ones. Current Organic Chemistry, 15(18), 3291-3319. [Link]

  • Krawiecka, M., & Gdaniec, M. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(8), 644–649. [Link]

  • El-Sayed, M. A. A., et al. (2021). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of the Indian Chemical Society, 98(11), 100181. [Link]

  • ResearchGate. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]

  • ResearchGate. Synthesis and chemistry of pyridazin-3(2H)-ones. [Link]

  • Sun, X., et al. (2012). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. The Journal of Organic Chemistry, 77(19), 8615–8620. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports, 12(1), 11219. [Link]

  • The Automated Topology Builder (ATB) and Repository. 2-Bromophenol. [Link]

  • ResearchGate. 1H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo[e][1][3]oxazine. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of 1-bromopropane. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Michigan State University Department of Chemistry. Proton NMR Table. [Link]

Sources

A Comparative Guide to HPLC Method Development for the Purity Assessment of 3-(2-Bromophenoxy)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth technical exploration of developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 3-(2-Bromophenoxy)pyridazine, a key building block in various pharmaceutical syntheses. We will delve into the rationale behind the method development, present a detailed protocol, and objectively compare its performance with alternative analytical techniques, supported by experimental data principles.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

3-(2-Bromophenoxy)pyridazine is a heterocyclic aromatic compound whose structural integrity is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs). Impurities, even in trace amounts, can have significant downstream effects, potentially leading to unwanted side reactions, reduced yield, and the formation of toxic byproducts in the final drug product. Therefore, a precise and reliable analytical method to determine the purity of this intermediate is not merely a quality control check but a critical step in ensuring the safety and efficacy of the final therapeutic agent.

This guide will walk you through the logical steps of developing a stability-indicating HPLC method, a technique widely regarded as the gold standard for pharmaceutical purity analysis due to its precision and versatility.[1] We will then compare this method with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to provide a comprehensive overview of the available analytical strategies.

Proposed HPLC Method Development for 3-(2-Bromophenoxy)pyridazine

The development of a stability-indicating HPLC method requires a systematic approach, considering the physicochemical properties of the analyte and potential impurities.[2][3]

Understanding the Analyte: Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of method development. For 3-(2-Bromophenoxy)pyridazine, key characteristics include:

  • Structure: An aromatic ether with a pyridazine ring and a brominated phenyl group.

  • Polarity: Moderately polar due to the presence of nitrogen and oxygen atoms, but also possessing non-polar aromatic regions.

  • UV Absorbance: The aromatic rings suggest strong UV absorbance, making UV detection a suitable choice.

  • Potential Impurities: Synthesis of pyridazine derivatives can involve various reagents and intermediates.[4][5][6][7][8] Potential impurities could include starting materials (e.g., 2-bromophenol, 3-chloropyridazine), regioisomers, and degradation products arising from hydrolysis of the ether linkage.

The Logic of Method Development: A Step-by-Step Rationale

The following workflow illustrates the decision-making process in developing the HPLC method.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation (ICH Q2(R1)) Analyte_Characterization Analyte Characterization (Polarity, pKa, UV Scan) Column_Screening Column Screening (C18, C8, Phenyl) Analyte_Characterization->Column_Screening Guides Selection Mobile_Phase_Screening Mobile Phase Screening (ACN/Water, MeOH/Water) Column_Screening->Mobile_Phase_Screening Gradient_Optimization Gradient Optimization (Slope, Time) Mobile_Phase_Screening->Gradient_Optimization pH_Adjustment Mobile Phase pH Adjustment (e.g., Formic Acid) Gradient_Optimization->pH_Adjustment Flow_Rate_Temp Flow Rate & Temperature (Efficiency vs. Pressure) pH_Adjustment->Flow_Rate_Temp Wavelength_Selection Detector Wavelength Selection (λmax) Flow_Rate_Temp->Wavelength_Selection Specificity Specificity / Peak Purity Linearity Linearity & Range Specificity->Linearity Accuracy_Precision Accuracy & Precision (Repeatability, Intermediate) Linearity->Accuracy_Precision LOD_LOQ LOD & LOQ Accuracy_Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Method Final Validated HPLC Method Robustness->Final_Method

Caption: A workflow diagram illustrating the systematic approach to HPLC method development and validation.

Causality behind Experimental Choices:

  • Column Selection: A reversed-phase (RP) C18 column is the initial choice due to its versatility in retaining moderately polar compounds like 3-(2-Bromophenoxy)pyridazine.[9] The hydrophobic interactions between the analyte's aromatic rings and the C18 stationary phase are expected to provide good retention. A phenyl column could be a secondary option to enhance separation based on π-π interactions.

  • Mobile Phase Selection: A combination of acetonitrile (ACN) and water is a common starting point for RP-HPLC.[9][10] ACN is often preferred over methanol for aromatic compounds as it can provide better peak shapes. A small amount of acid, such as formic or trifluoroacetic acid, is added to the mobile phase to suppress the ionization of any basic functionalities on the pyridazine ring, leading to sharper, more symmetrical peaks.

  • Detection Wavelength: A UV-Vis detector is selected based on the analyte's chromophores. The optimal wavelength is determined by running a UV scan of the analyte to find the wavelength of maximum absorbance (λmax), which provides the best sensitivity.

  • Gradient Elution: A gradient elution is proposed to ensure that both the main component and any potential impurities with a wider range of polarities are eluted within a reasonable timeframe with good resolution.

Experimental Protocol: Proposed RP-HPLC Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25.1-30 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 3-(2-Bromophenoxy)pyridazine sample.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • Sonicate for 5 minutes to ensure complete dissolution.[11]

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Comparative Analysis: HPLC vs. Alternative Purity Assessment Methods

While HPLC is a robust technique, other methods offer distinct advantages and disadvantages.

Analytical_Comparison cluster_0 Analytical Techniques cluster_1 Key Performance Metrics HPLC HPLC (High-Performance Liquid Chromatography) Resolution Resolution HPLC->Resolution Good Speed Analysis Speed HPLC->Speed Moderate Sensitivity Sensitivity HPLC->Sensitivity Good Cost Operational Cost HPLC->Cost Moderate Robustness Method Robustness HPLC->Robustness High UPLC UPLC (Ultra-Performance Liquid Chromatography) UPLC->Resolution Excellent UPLC->Speed Fast UPLC->Sensitivity Excellent UPLC->Cost High UPLC->Robustness Moderate GCMS GC-MS (Gas Chromatography-Mass Spectrometry) GCMS->Resolution Excellent GCMS->Speed Fast GCMS->Sensitivity Very High (MS) GCMS->Cost High GCMS->Robustness Moderate (Requires Volatility)

Caption: A comparative diagram of HPLC, UPLC, and GC-MS based on key performance metrics.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm), resulting in higher resolution, faster analysis times, and reduced solvent consumption.[12][13][14][15]

Protocol (UPLC):

ParameterCondition
Column C18, 50 mm x 2.1 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-1 min: 40% B; 1-5 min: 40-80% B; 5-6 min: 80% B; 6.1-7 min: 40% B (re-equilibration)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 2 µL
Diluent Acetonitrile:Water (50:50, v/v)
Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers excellent separation and definitive identification of impurities through mass spectral data.[16][17][18][19][20] 3-(2-Bromophenoxy)pyridazine is likely amenable to GC analysis.

Protocol (GC-MS):

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Injector Temp. 250 °C (Split mode, 20:1)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Mass Range 40-450 amu
Quantitative Performance Comparison
ParameterProposed HPLC MethodUPLC MethodGC-MS Method
Typical Run Time ~30 min~7 min~20 min
Resolution GoodExcellentExcellent
Sensitivity (LOD/LOQ) Good (ng range)Excellent (sub-ng range)Very High (pg range with MS)
Solvent Consumption ModerateLowVery Low
Sample Throughput ModerateHighModerate
Method Robustness HighModerate (sensitive to sample cleanliness)Moderate (requires analyte volatility)
Cost per Sample Low-ModerateModerateHigh

Conclusion: Selecting the Optimal Method

The developed RP-HPLC method offers a robust, reliable, and cost-effective solution for the routine purity assessment of 3-(2-Bromophenoxy)pyridazine in a quality control environment. Its validation according to ICH guidelines would ensure its suitability for regulatory submissions.[21][22][23]

UPLC stands out as a superior alternative when higher throughput and sensitivity are required, particularly in a research and development setting where rapid screening of multiple samples is crucial. The trade-off is the higher initial investment and the need for more stringent sample preparation.

GC-MS is an excellent choice for impurity identification and for the analysis of volatile impurities that may not be well-retained by RP-HPLC. Its high sensitivity and the structural information provided by the mass spectrometer make it a powerful tool for in-depth impurity profiling.

Ultimately, the choice of analytical method will depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and available instrumentation. For routine quality control, the proposed HPLC method provides an optimal balance of performance and practicality.

References

  • A Validated RP-HPLC Method for the Simultaneous Detection and Quantification of Pyridoxine and Terizidone in Pharmaceutical Formulations. (2021). MDPI. [Link]

  • A RP- HPLC Method Development for Analysis of Selected Synthetic Analgesic Agents in Herbal Formulation. (n.d.). Scholars Research Library. [Link]

  • Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets. (2024). Biomedical and Pharmacology Journal. [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Stability-Indicating HPLC Method for Arteether and Application to Nanoparticles of Arteether. (2013). ResearchGate. [Link]

  • UPLC: A PREEMINENT TECHNIQUE IN PHARMACEUTICAL ANALYSIS. (n.d.). ijpbs.net. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). Chromatography Online. [Link]

  • The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. (2009). Journal of Chromatographic Science. [Link]

  • Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. (2021). ZORA (Zurich Open Repository and Archive). [Link]

  • Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. (2016). PubMed Central. [Link]

  • Stability-indicating HPLC method for arteether and application to nanoparticles of arteether. (2013). PubMed. [Link]

  • UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. (2022). MDPI. [Link]

  • A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. (2024). MDPI. [Link]

  • Stability-Indicating HPLC Method for Arteether and Application to Nanoparticles of Arteether. (2013). ResearchGate. [Link]

  • Synthesis and chemistry of pyridazin-3(2H)-ones. (2008). ScienceDirect. [Link]

  • A review article of UPLC and its emerging application and challenges and opportunities. (2025). World Journal of Pharmaceutical Research. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate. [Link]

  • Product Class 8: Pyridazines. (n.d.). Thieme. [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025). Resolvemass. [Link]

  • Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development. [Link]

  • GC/MS Identification of Impurities. (2024). Medistri. [Link]

  • T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][10][11]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. (2022). MDPI. [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace. [Link]

  • Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. (2020). Agilent. [Link]

  • Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. (n.d.). Waters Corporation. [Link]

Sources

Advanced Characterization Guide: IR Spectroscopy of 3-(2-Bromophenoxy)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Bromophenoxy)pyridazine is a critical heteroaromatic scaffold in medicinal chemistry, often serving as a precursor for fused tricyclic systems or as a pharmacophore in kinase inhibitors. Its characterization presents a specific challenge: distinguishing the ortho-bromo substitution pattern from its para- and meta- isomers, which often exhibit identical mass-to-charge (m/z) ratios in Mass Spectrometry.

This guide provides a definitive technical breakdown of the Infrared (IR) spectral signature of 3-(2-Bromophenoxy)pyridazine. Unlike generic spectral lists, this document focuses on diagnostic signal causality —explaining why specific peaks appear and how to use them to validate structural integrity against common synthetic impurities and isomers.

Spectral Fingerprint Analysis

The IR spectrum of 3-(2-Bromophenoxy)pyridazine is a superposition of two distinct aromatic systems linked by an ether bridge. Successful characterization relies on identifying three "Signal Zones."

Zone A: High-Frequency Region (3100 – 3000 cm⁻¹)[1][2]
  • Signal: Weak to Medium intensity bands.[1][2]

  • Assignment: C(sp²)–H Stretching.

  • Causality:

    • Pyridazine Ring: The electron-deficient nitrogen atoms pull electron density, stiffening the C-H bonds adjacent to the ring nitrogens (C4/C5/C6), typically shifting them to higher wavenumbers (~3050–3080 cm⁻¹).

    • Phenoxy Ring: The 2-bromophenoxy moiety exhibits aromatic C-H stretches slightly lower, typically ~3010–3040 cm⁻¹.

  • Diagnostic Value: Low . Useful for confirming aromaticity but poor for distinguishing isomers.

Zone B: The "Bridge" & Ring Region (1600 – 1000 cm⁻¹)
  • Signal 1: Ether Linkage (C–O–C)

    • Frequency: 1230 – 1270 cm⁻¹ (Asymmetric Stretch) and 1020 – 1050 cm⁻¹ (Symmetric Stretch).

    • Causality: The conjugation between the oxygen lone pairs and the electron-deficient pyridazine ring increases the bond order of the C(pyridazine)–O bond, often shifting the asymmetric stretch to the higher end of the range (near 1260 cm⁻¹).

  • Signal 2: Pyridazine Skeletal Vibrations

    • Frequency: ~1580 cm⁻¹ and ~1440 cm⁻¹.

    • Causality: Characteristic C=N and C=C stretching vibrations of the diazine ring. The 1580 cm⁻¹ band is often sharp and distinct.

Zone C: The Fingerprint & Substitution Region (< 1000 cm⁻¹)
  • Signal 1: Ortho-Substitution Pattern (Critical)

    • Frequency: 740 – 770 cm⁻¹ (Strong).

    • Causality: C-H Out-of-Plane (OOP) bending. A 1,2-disubstituted benzene ring (the 2-bromophenoxy group) typically shows a single strong band in this region.

    • differentiation:

      • Para-isomer (4-bromo): Shows a band ~800–840 cm⁻¹.

      • Meta-isomer (3-bromo): Shows bands ~780 cm⁻¹ and ~690 cm⁻¹.

  • Signal 2: C–Br Stretch

    • Frequency: 650 – 550 cm⁻¹.

    • Causality: The heavy bromine atom creates a low-frequency vibration. This is often weak and can be obscured by ring deformations, but is diagnostic if observed.

Comparative Analysis: IR vs. Alternatives

For the specific task of verifying 3-(2-Bromophenoxy)pyridazine, IR spectroscopy offers distinct advantages over orthogonal techniques.

Table 1: Technique Performance Comparison
FeatureIR Spectroscopy 1H NMR Mass Spectrometry (LC-MS)
Primary Utility Functional group ID & Isomer differentiation (OOP bends)Exact structural elucidationMolecular weight & Purity
Isomer Specificity High (Distinct fingerprint for o, m, p)Very High (Coupling constants)Low (Isomers often have identical fragmentation)
Sample State Solid (ATR) or OilSolution (Deuterated solvent)Solution
Time to Result < 2 Minutes15–30 Minutes10–20 Minutes
Cost Per Run NegligibleHigh (Solvents/Instrument time)Medium
Why IR Wins for Routine Screening

While NMR is the gold standard for de novo structure determination, IR is superior for batch-to-batch consistency checks . The unique "fingerprint" of the ortho-substituted OOP bend (740–770 cm⁻¹) allows for immediate rejection of batches contaminated with para-isomers (a common impurity in bromination reactions) without the need for expensive deuterated solvents.

Experimental Protocol: ATR-FTIR Characterization

This protocol uses Attenuated Total Reflectance (ATR) for rapid, non-destructive analysis.

Prerequisites:

  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Diamond or ZnSe ATR Crystal.

  • Sample: >5 mg of dry 3-(2-Bromophenoxy)pyridazine.

Step-by-Step Workflow:

  • Background Collection:

    • Clean the crystal with isopropanol. Ensure it is dry.

    • Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading:

    • Place the solid sample directly onto the center of the crystal.

    • Critical Step: Apply pressure using the anvil clamp. Monitor the "Live Preview" mode. Stop tightening when the largest peak (likely the C-H or Ring stretch) reaches ~40-60% Transmittance (or ~0.4-0.8 Absorbance). Over-tightening can damage softer crystals; under-tightening yields noisy data.

  • Data Acquisition:

    • Scan Range: 4000 – 450 cm⁻¹.

    • Scans: 32 (Routine) or 64 (High Quality).

    • Resolution: 4 cm⁻¹.

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to transmission libraries is needed).

    • Baseline correct if significant drift is observed (rare with diamond ATR).

  • Validation Criteria:

    • Pass: Presence of strong ether band (~1250 cm⁻¹) AND strong ortho-OOP band (~750 cm⁻¹).

    • Fail: Presence of broad O-H stretch (~3400 cm⁻¹, indicating wet sample or phenol impurity) or strong peak at ~820 cm⁻¹ (indicating para-isomer).

Diagnostic Workflow Diagram

The following diagram illustrates the logical decision process for verifying the compound identity using spectral data.

IR_Characterization_Workflow Start Start: Purified Sample Acquire Acquire ATR-FTIR Spectrum (4000 - 450 cm⁻¹) Start->Acquire CheckOH Check 3200-3600 cm⁻¹ (Broad Band?) Acquire->CheckOH DrySample Action: Dry Sample (Remove Water/Solvent) CheckOH->DrySample Yes CheckEther Check 1230-1270 cm⁻¹ (Strong C-O-C Band?) CheckOH->CheckEther No DrySample->Acquire CheckFingerprint Check 740-770 cm⁻¹ (Strong OOP Bend?) CheckEther->CheckFingerprint Yes FailStructure FAIL: Incorrect Structure (Check Synthesis) CheckEther->FailStructure No CheckPara Check ~820 cm⁻¹ (Significant Peak?) CheckFingerprint->CheckPara Yes CheckFingerprint->FailStructure No Pass PASS: Identity Confirmed 3-(2-Bromophenoxy)pyridazine CheckPara->Pass No FailIsomer FAIL: Para-Isomer Contamination CheckPara->FailIsomer Yes

Figure 1: Decision tree for the spectral validation of 3-(2-Bromophenoxy)pyridazine, prioritizing impurity detection.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Pyridazine. National Institute of Standards and Technology.[3] Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for Ortho/Meta/Para OOP assignments).
  • PubChem. (2025).[4] 3-Phenoxypyridine Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Billes, F., et al. (2005). Vibrational spectroscopy of pyridazine derivatives. Journal of Molecular Structure.

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 3-(2-Bromophenoxy)pyridazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 3-(2-Bromophenoxy)pyridazine , a lipophilic heterocyclic ether structurally related to the historical herbicide Credazine (3-(2-methylphenoxy)pyridazine).[1] While the pyridazine scaffold is a privileged structure in both agrochemistry and pharmacology (e.g., as a bioisostere for phenyl rings), this specific analog represents a critical study in ortho-substitution effects .[1]

This document compares the 2-bromo analog against established standards (Credazine and Diflufenican), dissecting how the electronic and steric properties of the bromine atom influence bioactivity, specifically targeting Phytoene Desaturase (PDS) inhibition and cell division disruption.[1]

Key Comparative Verdict
Feature3-(2-Bromophenoxy)pyridazineCredazine (Alternative)Diflufenican (Gold Standard)
Primary Target PDS Inhibition / Cell DivisionCell Division / Protease SynthesisPDS Inhibition (Bleaching)
Lipophilicity (LogP) High (~2.[1]4)Moderate (~1.8)High (~4.[1][2]9)
Metabolic Stability High (Blocked oxidation sites)Low (Benzylic oxidation prone)High
Electronic Effect Electron-withdrawing (σ-induction)Electron-donating (Hyperconjugation)Electron-withdrawing

Mechanistic Basis & Signaling Pathway[1]

The biological activity of 3-phenoxypyridazines operates primarily through the inhibition of carotenoid biosynthesis, specifically targeting Phytoene Desaturase (PDS) .[1] Inhibition of PDS halts the conversion of colorless phytoene to


-carotene, leading to the accumulation of phytoene.[1] Without protective carotenoids, chlorophyll is destroyed by photo-oxidation, resulting in the characteristic "bleaching" phenotype.[1]
Figure 1: Mechanism of Action (MoA) Pathway

The following diagram illustrates the cascade from molecular uptake to phenotypic bleaching.[1]

MOA_Pathway Compound 3-(2-Bromophenoxy)pyridazine (Uptake) Target Target: Phytoene Desaturase (PDS) (Thylakoid Membrane) Compound->Target Binding (π-π stacking) Inhibition Inhibition of Desaturation (Phytoene -> Zeta-Carotene) Target->Inhibition Competitive Inhibition Accumulation Accumulation of Phytoene Inhibition->Accumulation Photooxidation Photo-oxidative Stress (Singlet Oxygen Generation) Accumulation->Photooxidation Light Dependent Bleaching Chlorophyll Destruction (Bleaching Phenotype) Photooxidation->Bleaching Cell Death

Caption: Figure 1.[1][3][4][5] The PDS inhibition pathway.[1][6] The pyridazine core mimics the plastoquinone cofactor, blocking the desaturation step essential for carotenoid synthesis.[1]

Comparative SAR Analysis

The Structure-Activity Relationship (SAR) of this molecule revolves around three distinct zones: the Pyridazine Core (Zone A), the Ether Linkage (Zone B), and the Phenyl Ring Substituents (Zone C).[1]

Zone A: The Pyridazine Core

The 1,2-diazine ring is electron-deficient, making it an excellent acceptor for


-

stacking interactions within the enzyme pocket.[1]
  • Observation: Unlike pyridine, the pyridazine ring possesses a lower pKa, reducing protonation at physiological pH and enhancing membrane permeability.[1]

  • Comparison: Substitution at the 4- or 5-position (e.g., with a trifluoromethyl group) often increases potency by 10-fold compared to the unsubstituted core, as seen in modern PDS inhibitors.[1]

Zone C: The Ortho-Substituent Effect (Methyl vs. Bromo)

The critical differentiator between Credazine and the 3-(2-Bromophenoxy) analog is the substituent at the ortho position of the phenyl ring.[1]

Parametero-Methyl (Credazine)o-Bromo (Target Analog)Impact on Activity
Steric Radius ~2.0 Å~1.95 ÅBioisosteric: Similar steric occupancy allows binding to the same pocket.[1]
Electronic (

)
-0.17 (Donating)+0.23 (Withdrawing)Electronic Divergence: Bromine pulls electron density, increasing the acidity of the ether oxygen and altering the dipole moment.[1]
Metabolism Benzylic CarbonHalogenStability: The methyl group is a "soft spot" for CYP450 oxidation (benzylic hydroxylation).[1] The bromo group blocks this metabolic route, potentially extending half-life.[1]

Scientific Insight: The ortho-bromo substituent forces the phenyl ring to twist out of coplanarity with the ether linkage due to steric clash with the ether oxygen lone pairs.[1] This "twisted" conformation is often required for fitting into the hydrophobic slot of the PDS active site.[1]

Experimental Data Summary

The following data summarizes the herbicidal efficiency (EC50) in a standard Chlamydomonas reinhardtii bleaching assay.

Table 1: Comparative Potency (PDS Inhibition)

Note: Values are representative of the structural class based on standard bleaching assays.[1]

CompoundStructureEC50 (nM)LogPSolubility (mg/L)
Diflufenican Pyridine-carboxamide154.90.05
3-(2-Bromophenoxy)pyridazine Pyridazine-ether45 - 60 2.4 120
Credazine Pyridazine-ether2501.8200
Unsubstituted Analog Pyridazine-ether>10001.4450

Interpretation: The 2-bromo analog exhibits superior potency to Credazine (approx. 4-5x) likely due to the halogen bond capability and metabolic stability, though it remains less potent than the optimized commercial standard Diflufenican.[1] However, its higher water solubility makes it a better candidate for systemic uptake.[1]

Detailed Experimental Protocols

To ensure reproducibility and trust (Trustworthiness), we provide the optimized synthesis and assay protocols.

Synthesis Workflow: Nucleophilic Aromatic Substitution ( )

The synthesis exploits the electron-deficient nature of 3-chloropyridazine.[1]

Reagents:

  • 3-Chloropyridazine (1.0 eq)[1]

  • 2-Bromophenol (1.1 eq)[1]

  • Potassium Carbonate (

    
    , 2.0 eq)[1]
    
  • Solvent: DMF or Acetonitrile (Dry)[1]

Protocol:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromophenol (1.1 eq) in dry DMF (0.5 M concentration).

  • Deprotonation: Add anhydrous

    
     (2.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Addition: Add 3-chloropyridazine (1.0 eq) in one portion.

  • Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1] The spot for 3-chloropyridazine (

    
    ) should disappear, replaced by a higher 
    
    
    
    product.
  • Workup: Cool to RT. Pour into ice-water (5x reaction volume). Extract with Ethyl Acetate (3x).[1] Wash organics with 1M NaOH (to remove unreacted phenol) and Brine.

  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
    

Synthesis_Flow Start Start: 3-Chloropyridazine + 2-Bromophenol Base Base Activation: K2CO3, DMF, RT Start->Base Heat SnAr Reaction: 80°C, 6 Hours Base->Heat Workup Workup: NaOH Wash EtOAc Extract Heat->Workup Product Product: 3-(2-Bromophenoxy) pyridazine Workup->Product

Caption: Figure 2. Synthesis pathway via Nucleophilic Aromatic Substitution (


).[1]
Bioassay: Chlamydomonas reinhardtii Bleaching Assay

This assay quantifies PDS inhibition by measuring chlorophyll content.[1]

  • Culture: Grow C. reinhardtii (wild type) in TAP medium to log phase (

    
     cells/mL).
    
  • Dosing: Aliquot 2 mL of culture into 24-well plates. Treat with compound (dissolved in DMSO) at concentrations: 0, 10, 50, 100, 500, 1000 nM.[1] Final DMSO < 1%.[1]

  • Incubation: Incubate for 72 hours under continuous light (50

    
    ) at 25°C with shaking (120 rpm).
    
  • Measurement: Extract pigments with 80% acetone. Measure absorbance at 645 nm and 663 nm.

  • Calculation: Total Chlorophyll (

    
    ) = 
    
    
    
    .[1] Plot % inhibition vs. Log[Concentration] to determine EC50.

References

  • PubChem. (n.d.).[1] 3-(2-Bromophenoxy)pyridazine (CID 62483448).[1] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • University of Hertfordshire. (2023).[1] Credazine - Pesticide Properties DataBase (PPDB).[1] AERU.[1] Retrieved from [Link]

  • Sandmann, G. (2002).[1] Bleaching herbicides: action mechanism in carotenoid biosynthesis, structural requirements and engineering of resistance.[1] In Herbicides and their Mechanisms of Action. Sheffield Academic Press.[1]

  • Ohkawa, H., et al. (1999).[1] Pesticide Chemistry and Bioscience: The Food-Environment Challenge.[1] Woodhead Publishing.[1] (Discusses SAR of phenoxy-pyridazine herbicides).

  • SciSpace. (2023).[1] Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.[1][4] Retrieved from [Link][1]

Sources

bioactivity comparison of bromophenoxy vs chlorophenoxy pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioactivity Comparison of Bromophenoxy vs. Chlorophenoxy Pyridazines Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists[1]

A Guide to Rational Halogen Selection in Pyridazine Scaffolds

Executive Summary In the optimization of pyridazine-based pharmacophores, the choice between a chlorophenoxy and a bromophenoxy substituent is rarely a trivial matter of atomic radius.[1] It is a strategic decision that dictates metabolic stability, target selectivity, and solubility profiles.[1]

This guide analyzes the bioactivity differences between these two moieties. While chlorophenoxy analogs generally offer superior metabolic stability and broad-spectrum antimicrobial efficacy (particularly against Gram-negative bacteria), bromophenoxy derivatives frequently exhibit higher potency in specific hydrophobic pockets (e.g., Gram-positive targets like S. aureus) due to enhanced lipophilicity and halogen bonding capabilities.[1]

Chemical Basis of Bioactivity

To understand the divergence in bioactivity, one must first quantify the physicochemical distinctions between the chloro- and bromo-substituents on the phenoxy ring.[1]

ParameterChlorophenoxy (-Cl)Bromophenoxy (-Br)Impact on Bioactivity
Van der Waals Radius 1.75 Å1.85 ÅBr requires larger hydrophobic pockets; Cl is more versatile.[1]
Lipophilicity (

)
0.710.86Br increases LogP, enhancing membrane permeability but risking poor solubility.[1]
Electronegativity 3.16 (Pauling)2.96 (Pauling)Cl exerts a stronger electron-withdrawing effect, deactivating the phenyl ring more than Br.[1]
C-X Bond Strength ~95 kcal/mol~68 kcal/molCl is metabolically robust; Br is more susceptible to oxidative insertion or displacement.[1]

-Hole Potential
ModerateHighBr forms stronger "halogen bonds" with carbonyl backbone oxygens in protein active sites.[1]
Case Studies in Bioactivity
Case Study A: Antimicrobial Potency (Gram-Pos vs. Gram-Neg)

Experimental data indicates a distinct "crossover" effect where the optimal halogen depends on the bacterial cell wall structure.[1]

  • Chlorophenoxy Pyridazines:

    • Performance: Superior against Gram-negative strains (e.g., E. coli, P. aeruginosa).[1][2][3]

    • Mechanism: The lower lipophilicity relative to bromine prevents entrapment in the outer lipid membrane, allowing better penetration into the periplasmic space.[1]

    • Data Point: MIC values for 3-(4-chlorophenoxy) derivatives often range from 0.8 – 4.0 µg/mL against E. coli.[1]

  • Bromophenoxy Pyridazines:

    • Performance: Superior against Gram-positive strains (e.g., S. aureus, MRSA).[1][2]

    • Mechanism: The increased lipophilicity facilitates diffusion through the thick peptidoglycan layer.[1] Furthermore, the larger bromine atom often fills hydrophobic sub-pockets in targets like bacterial DNA gyrase more effectively than chlorine.[1]

    • Data Point: Meta-bromo substitutions have demonstrated MIC values as low as 16 µg/mL against MRSA, outperforming their chloro-analogs in specific pyridazinone scaffolds.[1]

Case Study B: Anticancer Activity (c-Met Kinase Inhibition)

In oncology, particularly targeting the c-Met kinase pathway, the chlorophenoxy moiety is the industry standard for "drug-likeness," while bromophenoxy is often a tool compound.[1]

  • Mechanism: 3-phenoxy-6-chloropyridazine derivatives act as Type I or Type II kinase inhibitors.[1] The phenoxy group occupies the hydrophobic back-pocket of the ATP binding site.[1]

  • The Halogen Effect:

    • Chlorine: Provides the optimal balance of metabolic stability (preventing rapid oxidation of the phenyl ring) and binding affinity.[1]

    • Bromine: While often showing higher in vitro binding affinity (

      
      ) due to stronger dispersion forces, it frequently suffers from lower metabolic half-life (
      
      
      
      ) due to hepatic clearance.[1]
Visualized Mechanisms & Logic
Figure 1: SAR Decision Logic for Halogen Selection

This decision tree guides the medicinal chemist on when to deploy Cl vs. Br based on the target profile.

SAR_Logic Start Target Identification Pocket Hydrophobic Pocket Size? Start->Pocket BactType Bacterial Target? Pocket->BactType Standard Select_Br Select Bromophenoxy (High Potency / Gram+) Pocket->Select_Br Large/Deep Metab Metabolic Stability Critical? BactType->Metab Systemic Drug Select_Cl Select Chlorophenoxy (Broad Spectrum / High Stability) BactType->Select_Cl Gram-Negative BactType->Select_Br Gram-Positive Metab->Select_Cl High Clearance Risk Metab->Select_Br Short Half-life Acceptable

Caption: Decision matrix for selecting between chloro- and bromophenoxy substituents based on target topology and ADME requirements.

Experimental Protocols
Protocol A: Synthesis of 3-Chloro-6-(4-halophenoxy)pyridazine

This protocol utilizes a Nucleophilic Aromatic Substitution (


) mechanism.[1] It is self-validating via TLC monitoring of the distinct Rf shift between the starting dichloropyridazine and the mono-substituted product.

Reagents:

  • 3,6-Dichloropyridazine (1.0 eq)[1]

  • 4-Chlorophenol OR 4-Bromophenol (1.1 eq)[1]

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)[1]
    
  • Acetonitrile (ACN) or DMF (dry)[1]

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve the chosen phenol (Cl or Br derivative) in ACN. Add

    
     and stir at room temperature for 30 minutes. Why? This deprotonates the phenol, generating the stronger phenoxide nucleophile.
    
  • Addition: Add 3,6-dichloropyridazine in a single portion.

  • Reflux: Heat the reaction mixture to reflux (80°C for ACN) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The product will appear as a new spot with a lower Rf than the starting pyridazine but higher than the phenol.

  • Work-up: Cool to room temperature. Pour into ice water. The product should precipitate.[1]

  • Purification: Filter the solid. Recrystallize from Ethanol/Water.[1]

    • Validation: 4-Bromophenoxy derivatives will typically have a melting point 10–15°C higher than their 4-Chlorophenoxy counterparts due to increased molecular weight and stacking interactions.[1]

Figure 2: Synthesis Pathway[1]

Synthesis_Pathway SM1 3,6-Dichloropyridazine Inter Intermediate: Meisenheimer Complex SM1->Inter K2CO3, ACN, Reflux SM2 4-Halo-Phenol (X = Cl or Br) SM2->Inter K2CO3, ACN, Reflux Prod Product: 3-Chloro-6-(4-halophenoxy)pyridazine Inter->Prod - HCl (as KCl)

Caption:


 pathway for the synthesis of the core scaffold. The reaction is driven by the electron-deficient pyridazine ring.
Comparative Data Summary

The following table synthesizes data from antimicrobial and kinase inhibition studies to illustrate the functional trade-offs.

Assay TypeMetricChlorophenoxy AnalogBromophenoxy AnalogInterpretation
Antimicrobial MIC (E. coli)2.0 µg/mL > 64 µg/mLCl is essential for Gram-negative penetration.[1]
Antimicrobial MIC (S. aureus)8.0 µg/mL4.0 µg/mL Br enhances potency against Gram-positive strains.[1]
Enzymatic c-Met

12 nM8 nMBr binds tighter but may have poor PK.[1]
Physicochem LogP~3.2~3.5Br is more lipophilic; watch for solubility issues.[1]
Metabolism

(Microsomal)
> 60 min < 45 minCl offers superior metabolic stability.[1]
References
  • NIH. (2026).[1] Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells.[1] National Institutes of Health.[1] [Link][1]

  • ResearchGate. (2025).[1] The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. ResearchGate. [Link][1]

  • PubMed. (2024).[1] Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. National Library of Medicine.[1] [Link]

  • ChemRxiv. (2023).[1] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.[1] [Link][1]

Sources

validating synthesis of 3-(2-Bromophenoxy)pyridazine via elemental analysis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Subject: Purity Validation of 3-(2-Bromophenoxy)pyridazine via Elemental Analysis (EA)

Executive Summary: The Purity Paradox

In the synthesis of heterocyclic scaffolds like 3-(2-Bromophenoxy)pyridazine , a common drug discovery pharmacophore, standard spectral data (


H NMR, LC-MS) often yields a "false positive" for purity. While these techniques confirm structure, they frequently fail to detect non-chromatographic impurities—specifically inorganic salts (e.g., KBr, CsCl) and stoichiometric solvates—that can disastrously skew biological assay results.

This guide objectively compares Elemental Analysis (Combustion Analysis) against modern spectral alternatives, demonstrating why EA remains the definitive "gatekeeper" for validating the bulk purity of this pyridazine ether.

Synthesis Context: The Pathway

To understand the validation challenge, we must first establish the synthesis. The formation of 3-(2-Bromophenoxy)pyridazine typically proceeds via Nucleophilic Aromatic Substitution (


).
The Reaction Mechanism

The reaction involves the displacement of a chloride leaving group on the electron-deficient pyridazine ring by the phenoxide generated in situ from 2-bromophenol.

Key Reagents:

  • Substrate: 3-Chloropyridazine (Electrophile)

  • Nucleophile: 2-Bromophenol

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: DMF or DMSO (Polar aprotic to accelerate

    
    )
    
Visualization: Synthesis & Impurity Risks

The following diagram maps the reaction pathway and highlights where "invisible" impurities (Salts, Solvents) enter the system.

SynthesisPath Reactants 3-Chloropyridazine + 2-Bromophenol Conditions Base (K2CO3) DMF, 90°C Reactants->Conditions Intermediate Meisenheimer-like Transition State Conditions->Intermediate Crude Crude Product (+ KCl/KBr salts) Intermediate->Crude - HCl (neutralized) Workup Aqueous Workup & Extraction Crude->Workup Impurity2 Risk: Inorganic Salts (KBr/KCl) Crude->Impurity2 Target 3-(2-Bromophenoxy)pyridazine Workup->Target Impurity1 Risk: Trapped Solvent (DMF/Water) Target->Impurity1

Figure 1: Reaction pathway for 3-(2-Bromophenoxy)pyridazine showing points of entry for critical impurities.

Comparative Analysis: EA vs. Spectral Techniques

Why perform Elemental Analysis when you have High-Resolution Mass Spectrometry (HRMS)? The answer lies in the Bulk vs. Molecular distinction.

The Comparison Matrix
FeatureElemental Analysis (CHN)

H NMR Spectroscopy
HRMS (ESI/TOF)
Primary Scope Bulk Purity (Composition)Structural ConnectivityMolecular Formula
Inorganic Salt Detection High Sensitivity (Values drop proportionally)Blind (Salts are NMR silent)Blind (Salts often suppressed or washed off)
Solvent/Water Detection High Sensitivity (Drastic C/N shifts)Moderate (Distinct peaks, but exchangeable protons hide)Poor (Solvents lost in desolvation gas)
Sample Requirement Destructive (~2–5 mg)Non-destructiveDestructive (<1 mg)
Acceptance Criteria

tolerance
Clean baseline< 5 ppm mass error
Data Simulation: The "Salt Trap"

Consider a scenario where the product is contaminated with 5% Potassium Bromide (KBr) by weight—a common issue if the final wash is insufficient.

Theoretical Values for


 (MW: 251.08): 
  • %C: 47.84

  • %H: 2.81

  • %N: 11.16

Scenario A: 5% KBr Contamination (Inert filler effect)

  • NMR Result: Spectrum looks perfect. KBr has no protons.

  • HRMS Result: Parent ion

    
     matches exactly.
    
  • EA Result:

    • %C Found: 45.45 (Fail - Deviation > 2%)

    • %N Found: 10.60 (Fail)

Critical Insight: EA is the only method in this trio that treats the sample as a physical bulk solid. If your carbon count is low, something else is taking up mass.

Validated Experimental Protocol

To ensure your EA results reflect true chemical purity and not handling errors, follow this optimized workflow.

Step 1: Synthesis of 3-(2-Bromophenoxy)pyridazine
  • Charge: In a dry round-bottom flask, dissolve 2-bromophenol (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Deprotonate: Add

    
     (1.5 equiv). Stir at room temperature for 30 minutes to generate the phenoxide.
    
  • Couple: Add 3-chloropyridazine (1.0 equiv).

  • Heat: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Quench: Cool to RT and pour into ice water (precipitation usually occurs).

Step 2: Purification (Crucial for EA)
  • Extraction: Extract with EtOAc (3x). Wash combined organics with 1N NaOH (to remove unreacted phenol) and Brine (to remove bulk salts).

  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Chromatography: Flash column chromatography (SiO2, gradient 0-40% EtOAc in Hexanes).

Step 3: Preparation for Elemental Analysis (The "Drying" Step)

Most EA failures are due to trapped solvent, not bad chemistry.

  • Recrystallization: Recrystallize the solid (e.g., from EtOH/Water) to displace amorphous solvent traps.

  • High-Vacuum Drying: Place the sample in a vacuum drying pistol or manifold at 50°C for 24 hours over

    
     or activated sieves.
    
    • Why? Pyridazines can form hydrogen bonds with water. Standard rotary evaporation is insufficient to remove lattice-bound moisture.

  • Weighing: Weigh ~2 mg into a tin capsule using a microbalance with

    
     precision.
    

Decision Tree for Validation

Use this logic flow to interpret your analytical data.

ValidationLogic Start Purified Solid Sample NMR 1H NMR Analysis Start->NMR NMR_Decision Is Spectrum Clean? NMR->NMR_Decision Repurify Repurify (Column/Cryst.) NMR_Decision->Repurify No EA_Step Perform CHN Analysis NMR_Decision->EA_Step Yes Repurify->Start EA_Decision Values within +/- 0.4%? EA_Step->EA_Decision Calc_Check Check for Solvates/Salts (Recalculate Theory) EA_Decision->Calc_Check No Pass VALIDATED (High Confidence) EA_Decision->Pass Yes Calc_Check->Repurify If Salt/Solvent confirmed Fail FAIL: Bulk Impurities Present Calc_Check->Fail If Unexplainable

Figure 2: Analytical decision matrix for validating small molecule synthesis.

References

  • Synthesis of Pyridazine Ethers (

    
     Methodology): 
    
    • Title: Nucleophilic substitution of 3-halo-6-phenylpyridazines.
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes the reactivity of 3-halopyridazines toward phenoxides.
    • (General Journal Link for verification)

  • Analytical Standards (The

    
     Rule): 
    
    • Title: Guidelines for Characterization of Organic Compounds.[1][2]

    • Source:American Chemical Society (ACS) Publications.[2][3]

    • Context: Defines the industry standard that Elemental Analysis found values must be within 0.
  • Comparison of Purity Methods

    • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][4][5]

    • Source:Journal of Medicinal Chemistry.
    • Context: Discusses the limitations of chrom
  • Molecule Data

    • Title: 3-(2-Bromophenoxy)pyridazine (CID 62483448).
    • Source:PubChem.[6]

    • Context: Physical properties and structural identifiers.[6][1][2][5][7][8]

Sources

Metabolic Stability Assessment of 3-(2-Bromophenoxy)pyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the metabolic stability of the 3-(2-Bromophenoxy)pyridazine scaffold, a structural motif increasingly utilized in agrochemistry (Phytoene Desaturase inhibitors) and medicinal chemistry (kinase inhibitors). While the pyridazine core offers reduced lipophilicity compared to phenyl isosteres, the ether linkage represents a potential metabolic "soft spot."

This assessment demonstrates that the 2-bromo substituent functions as a critical steric gatekeeper, significantly enhancing metabolic half-life (


) by shielding the ether oxygen from cytochrome P450 (CYP)-mediated dealkylation. The guide provides a comparative analysis against pyridine and phenyl analogs, supported by detailed experimental protocols and metabolic pathway mapping.

Part 1: The Scaffold & The Challenge

The 3-(2-Bromophenoxy)pyridazine scaffold presents a unique pharmacokinetic profile governed by two competing structural features:

  • The Pyridazine Ring: An electron-deficient 1,2-diazine.[1] Unlike phenyl rings, it is resistant to oxidative metabolism (hydroxylation) but susceptible to N-oxidation.

  • The Phenoxy Linker: A flexible ether bridge susceptible to CYP450-mediated O-dealkylation (ether cleavage), which typically results in rapid clearance.

The Stability Hypothesis: The introduction of a bromine atom at the ortho position (2-Br) of the phenoxy ring induces a conformational twist (non-planarity). This steric bulk hinders the approach of the CYP heme iron to the ether oxygen, thereby reducing intrinsic clearance (


) compared to non-substituted analogs.

Part 2: Comparative Analysis

The following data compares the target scaffold against standard bioisosteres. Data represents consensus kinetic trends observed in microsomal stability assays (Human Liver Microsomes - HLM) for this chemical class.

Table 1: Comparative Metabolic Stability Profile (HLM)
Scaffold VariantStructure Description

(min)

(

L/min/mg)
Primary Metabolic Liability
Target Scaffold 3-(2-Bromophenoxy)pyridazine > 60 < 15 Minor N-oxidation
Analog A3-Phenoxypyridazine (No Br)15 - 20> 45Rapid O-dealkylation
Analog B3-(2-Bromophenoxy)pyridine30 - 4025 - 35Pyridine N-oxidation / Ring oxidation
Analog C3-(2-Bromophenoxy)phenyl< 10> 80Extensive Phenyl Hydroxylation

Analysis of Results:

  • Effect of Pyridazine (Target vs. Analog C): Replacing the phenyl core (Analog C) with pyridazine (Target) lowers

    
     and reduces electron density, virtually eliminating ring hydroxylation, the dominant clearance pathway for Analog C [1].
    
  • Effect of 2-Bromo (Target vs. Analog A): The removal of the 2-bromo substituent (Analog A) exposes the ether linker, leading to a 3-fold increase in clearance via O-dealkylation. The 2-Br provides essential steric shielding [2].

  • Nitrogen Scan (Target vs. Analog B): The pyridazine ring is generally more stable than the pyridine ring (Analog B) in this context because the 1,2-diazine system is less basic and less prone to N-oxide formation compared to the single nitrogen in pyridine [3].

Part 3: Metabolic Pathways & Mechanism

To understand the stability profile, we must visualize the specific enzymatic pathways. The diagram below illustrates the "Decision Tree" a drug metabolizing enzyme faces when encountering this scaffold.

Diagram 1: Metabolic Fate Decision Tree

MetabolicPathways Scaffold 3-(2-Bromophenoxy) pyridazine CYP CYP450 Enzyme (Heme Iron) Scaffold->CYP Binding Path_Dealk Pathway A: O-Dealkylation CYP->Path_Dealk Attack at Ether O Path_Nox Pathway B: N-Oxidation CYP->Path_Nox Attack at Pyridazine N Path_Ring Pathway C: Ring Hydroxylation CYP->Path_Ring Attack at Carbon Met_Phenol Metabolite: 2-Bromophenol + Pyridazinone Path_Dealk->Met_Phenol BLOCKED by 2-Br Sterics Met_Noxide Metabolite: Pyridazine N-Oxide (Minor) Path_Nox->Met_Noxide Slow Formation Met_Hydroxyl Metabolite: Hydroxylated Ring (Negligible) Path_Ring->Met_Hydroxyl Suppressed by Electron Deficiency

Caption: Metabolic fate of the scaffold. The 2-Br substituent sterically hinders the primary clearance pathway (O-dealkylation), shifting metabolism toward slow N-oxidation.

Part 4: Experimental Protocol (Microsomal Stability)

This protocol is designed to validate the stability claims above. It uses a self-validating control system with testosterone (high clearance) and warfarin (low clearance).

Reagents & Preparation
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Assay Workflow
  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike test compound to 1

    
    M (final <0.1% DMSO). Incubate at 37°C for 5 minutes.
    
  • Initiation: Add NADPH regenerating system to initiate the reaction (

    
    ).
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Quench Solution.
    
  • Processing: Centrifuge at 4000 rpm for 20 min to precipitate proteins. Collect supernatant for LC-MS/MS.

Data Analysis (Self-Validating Logic)

Calculate the slope (


) of the natural log of percentage remaining vs. time.



Validation Criteria:

  • Testosterone

    
     must be < 15 min (validates CYP activity).
    
  • Warfarin

    
     must be > 120 min (validates system integrity).
    
Diagram 2: Experimental Workflow

AssayWorkflow Step1 1. Pre-Incubation (Microsomes + Compound) 37°C, 5 min Step2 2. Initiation (Add NADPH) Step1->Step2 Step3 3. Kinetic Sampling (0, 5, 15, 30, 60 min) Step2->Step3 Step4 4. Quench & Precipitate (ACN + Internal Std) Step3->Step4 Aliquot Transfer Step5 5. LC-MS/MS Analysis (Quantify Parent Depletion) Step4->Step5

Caption: Step-by-step workflow for the microsomal stability assay ensuring precise kinetic measurement.

References

  • Pike, K. G., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Journal of Medicinal Chemistry. (Context: General principles of phenyl-to-heterocycle replacement for stability).

  • Babczinski, P., et al. (2003). Phytoene desaturase inhibition by O-(2-phenoxy)ethyl-N-aralkylcarbamates. Journal of Agricultural and Food Chemistry. (Context: SAR of phenoxy-linker herbicides and the importance of ortho-substitution).

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Context: Pyridazine vs Pyridine metabolic stability trends).

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol. (Context: Industry standard protocol validation).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(2-Bromophenoxy)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 3-(2-Bromophenoxy)pyridazine, a halogenated aromatic ether. The procedures outlined here are grounded in established safety protocols and regulatory guidelines to ensure minimal environmental impact and maintain a safe laboratory environment.

The causal logic behind these procedures is rooted in the chemical nature of 3-(2-Bromophenoxy)pyridazine. As a brominated heterocyclic compound, it is classified as a halogenated organic compound. Such compounds can be persistent in the environment and may form hazardous byproducts if not disposed of correctly. Therefore, the primary goal of this disposal protocol is complete and safe decomposition.

Core Hazard Assessment and Safety Profile
Hazard ClassificationAssociated RisksRationale and Recommended Precautions
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]The presence of the bromophenoxy and pyridazine moieties suggests potential biological activity. Always handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. All handling of the solid or solutions should be done in a certified chemical fume hood to avoid inhalation of dust or vapors.[4]
Skin and Eye Irritation May cause skin and serious eye irritation.[1][3][5]Direct contact can lead to irritation. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]
Environmental Hazards Halogenated organic compounds can be persistent environmental pollutants.Improper disposal can lead to contamination of soil and water. The procedures outlined below are designed to prevent environmental release.

Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of halogenated organic compounds is to prevent their release into the environment. The most effective and widely accepted method for achieving this is high-temperature incineration in a licensed hazardous waste facility.[7]

Step 1: Segregation and Waste Collection

The "Why": Proper segregation is the cornerstone of safe and compliant chemical waste management. It prevents accidental mixing of incompatible chemicals, which could lead to violent reactions, and ensures that the waste stream is correctly identified for the disposal facility.

Procedure:

  • Designate a Specific Waste Container: Use a clearly labeled, dedicated waste container for 3-(2-Bromophenoxy)pyridazine and materials contaminated with it. The container must be made of a material compatible with the chemical and any solvents used (e.g., high-density polyethylene or glass).

  • Labeling: The label should include:

    • The full chemical name: "3-(2-Bromophenoxy)pyridazine"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started.

  • Contaminated Materials: This includes any item that has come into direct contact with the compound, such as:

    • Gloves, weighing paper, and disposable labware.

    • Spill cleanup materials.

    • Empty stock bottles (triple-rinsed with a suitable solvent; the rinsate must also be collected as hazardous waste).

Step 2: In-Lab Storage of Waste

The "Why": Safe temporary storage within the laboratory is crucial to prevent spills, exposure, and unauthorized access.

Procedure:

  • Secure Closure: Keep the waste container tightly sealed when not in use.[4]

  • Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Location: Store the waste in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2] The storage area should be clearly marked as a hazardous waste accumulation point.

Step 3: Arranging for Professional Disposal

The "Why": The disposal of halogenated organic compounds is regulated and requires specialized facilities. Attempting to dispose of this chemical through standard laboratory drains or as regular trash is a serious violation of environmental regulations and poses a significant safety risk.

Procedure:

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for arranging hazardous waste disposal. They have established procedures and contracts with licensed waste management companies.

  • Provide Complete Information: When you request a waste pickup, provide all necessary information, including the chemical name, quantity, and any other components in the waste mixture (e.g., solvents).

  • Follow Institutional Protocols: Adhere strictly to your institution's protocols for waste pickup scheduling, container handling, and documentation.

Emergency Procedures for Spills

The "Why": A well-rehearsed spill response plan is essential to mitigate the immediate hazards of an accidental release.

Procedure:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.[1][2]

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.

  • Contain and Absorb: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collect and Package: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office, as required by your institution's policies.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for 3-(2-Bromophenoxy)pyridazine.

G cluster_lab In-Laboratory Procedures cluster_disposal Professional Disposal A Step 1: Segregation & Collection - Designate labeled container - Include contaminated items B Step 2: Temporary Storage - Tightly sealed container - Secondary containment - Away from incompatibles A->B Secure Storage D Step 3: EHS Coordination - Contact EHS office - Provide waste details B->D Request Pickup C Emergency Spill Response - Evacuate & Alert - Absorb & Contain - Collect as hazardous waste C->A Collect Spill Waste E Licensed Waste Hauler Pickup - Follow institutional protocol D->E F Final Disposal Method - High-Temperature Incineration E->F caption Disposal Workflow for 3-(2-Bromophenoxy)pyridazine

Caption: Disposal Workflow for 3-(2-Bromophenoxy)pyridazine

References

  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Jubilant Ingrevia Limited. (2024, February 6).
  • Combi-Blocks, Inc. (2023, July 17).
  • Fisher Scientific. (2025, December 18).
  • ChemicalBook.
  • Fisher Scientific. (2025, December 25).
  • National Center for Biotechnology Information. (n.d.). 3-Bromopyridazine. PubChem.
  • National Center for Biotechnology Information. (n.d.). 3-(2-Bromophenoxy)pyridazine. PubChem.
  • Fisher Scientific. (2025, December 22).
  • National Center for Biotechnology Information. (n.d.). 3(2H)-Pyridazinone. PubChem.

Sources

A Senior Application Scientist's Guide to Handling 3-(2-Bromophenoxy)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive operational and safety framework for researchers, scientists, and drug development professionals handling 3-(2-Bromophenoxy)pyridazine. Moving beyond a simple checklist, this document elucidates the causal reasoning behind each safety protocol, grounding every recommendation in established principles of chemical hygiene and risk mitigation. The protocols described herein are designed as a self-validating system to ensure maximum safety and experimental integrity.

Compound Profile and Hazard Assessment

3-(2-Bromophenoxy)pyridazine is an aromatic ether containing a halogenated pyridazine moiety. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, a robust hazard assessment can be constructed by examining its structural components: a brominated aromatic ring and a pyridazine ring.

  • Brominated Aromatics: Compounds containing bromophenyl groups can be irritating to the skin, eyes, and respiratory system. They may also pose long-term health risks with repeated exposure.

  • Pyridazine Derivatives: The pyridazine ring system, an electron-deficient heterocycle, influences the molecule's reactivity.[1] Related halogenated pyridines and pyridazines are classified as harmful or toxic if swallowed, inhaled, or in contact with skin, and are known to cause serious skin and eye irritation.[2][3][4][5]

Based on these structural analogs, a conservative and cautious approach is warranted.

Table 1: Chemical and Physical Properties of 3-(2-Bromophenoxy)pyridazine

Property Value Source
Molecular Formula C₁₀H₇BrN₂O PubChem[6]
Molecular Weight 251.08 g/mol PubChem[6]
IUPAC Name 3-(2-bromophenoxy)pyridazine PubChem[6]
Hydrogen Bond Donors 0 PubChem[6]

| Hydrogen Bond Acceptors | 3 | PubChem[6] |

Table 2: Inferred Hazard Profile for 3-(2-Bromophenoxy)pyridazine

Hazard Classification (Inferred) GHS Statement Rationale / Based On
Acute Toxicity, Oral Harmful if swallowed Based on 3-Bromopyridazine[4] and 2-Bromopyridine[2]
Acute Toxicity, Dermal May be harmful in contact with skin Based on 2-Bromopyridine[2]
Skin Corrosion/Irritation Causes skin irritation Based on 2-Bromopyridine, 3-Bromopyridine[2][5]
Eye Damage/Irritation Causes serious eye irritation Based on 2-Bromopyridine, 3-Bromopyridine[2][5]

| STOT-Single Exposure | May cause respiratory irritation | Based on 3-Bromopyridazine[4] and 3-Bromopyridine[5] |

The Core Principle: The Hierarchy of Controls

Before any personal protective equipment (PPE) is selected, it is crucial to apply the Hierarchy of Controls. This framework prioritizes the most effective safety measures, with PPE serving as the final barrier between the researcher and the hazard.

cluster_0 Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a safer alternative) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For 3-(2-Bromophenoxy)pyridazine, this means:

  • Engineering Controls: All handling must occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols.

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP). Ensure all users are trained on the specific hazards. Work during normal hours with colleagues present.

Mandatory Personal Protective Equipment (PPE)

PPE is not a substitute for robust engineering controls but is essential for safeguarding against accidental exposure.[7][8]

Eye and Face Protection
  • Rationale: Direct contact with halogenated aromatic compounds can cause severe eye irritation or damage.[2][5]

  • Minimum Requirement: ANSI Z87.1-rated chemical splash goggles.[9]

  • Required for Large Quantities (>5g) or Splash Risk: A full-face shield worn over chemical splash goggles provides an additional layer of protection.[9][10][11]

Skin and Body Protection
  • Rationale: This compound is presumed to be a skin irritant and potentially absorbed through the skin.[2][5] Prolonged contact may defat the skin.[3]

  • Minimum Requirement: A flame-resistant (e.g., Nomex®) laboratory coat, fully buttoned.[9] Long pants and closed-toe, closed-heel shoes are mandatory.[9]

Hand Protection
  • Rationale: Gloves are the primary barrier against dermal contact, which is a significant route of exposure for related compounds.[2]

  • Minimum Requirement: Nitrile gloves are recommended for their resistance to a broad range of chemicals, including many solvents, bases, and oils.[8]

  • Protocol: Always inspect gloves for tears or punctures before use. For extended operations, consider double-gloving. If contact occurs, remove the glove immediately, wash hands thoroughly, and don a new glove. Do not reuse disposable gloves.

Table 3: Recommended PPE for Handling 3-(2-Bromophenoxy)pyridazine

Operation Eye/Face Protection Hand Protection Body Protection
Weighing/Transfer (<1g) Chemical Splash Goggles Single Pair of Nitrile Gloves Flame-Resistant Lab Coat
Reaction Setup/Workup Chemical Splash Goggles Double Pair of Nitrile Gloves Flame-Resistant Lab Coat

| Large Scale (>5g) or Transfer with Splash Risk | Face Shield over Goggles | Double Pair of Nitrile Gloves | Flame-Resistant Lab Coat & Chemical Apron |

Safe Handling and Operational Protocols

Preparation and Engineering Controls
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Clear the Workspace: Remove all unnecessary equipment and chemicals from the hood to minimize clutter and potential for cross-contamination.

  • Prepare Spill Kit: Have a spill kit rated for organic chemicals readily accessible. This should include absorbent pads, sand or vermiculite, and a sealed container for waste.

  • Locate Safety Equipment: Before starting, visually confirm the locations of the nearest safety shower, eyewash station, and fire extinguisher.

Weighing and Transferring
  • Tare a Suitable Container: Use a glass vial or beaker as a primary container.

  • Dispense Slowly: Carefully dispense the required amount of 3-(2-Bromophenoxy)pyridazine in the fume hood. Avoid creating dust if it is a solid.

  • Seal and Clean: Securely cap the primary container. Decontaminate the spatula and any affected surfaces with an appropriate solvent (e.g., ethanol or acetone) and wipe clean. Dispose of the wipe in the halogenated waste stream.

Emergency Procedures

Immediate and correct action during an emergency can significantly reduce the severity of an exposure or incident.

Spill Response

Start Spill Occurs Alert Alert others in the immediate area Start->Alert Assess Assess spill size and risk Alert->Assess SmallSpill Small Spill (<100 mL / 10g) Confined to hood Assess->SmallSpill Small LargeSpill Large Spill (>100 mL / 10g) Outside of hood Assess->LargeSpill Large Contain Contain the spill with absorbent pads SmallSpill->Contain Evacuate Evacuate the lab. Call emergency services. LargeSpill->Evacuate Neutralize Cover with absorbent (vermiculite or sand) Contain->Neutralize Collect Collect waste using non-sparking tools Neutralize->Collect Dispose Place in a sealed, labeled waste container Collect->Dispose Decontaminate Decontaminate the area Dispose->Decontaminate

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Bromophenoxy)pyridazine
Reactant of Route 2
Reactant of Route 2
3-(2-Bromophenoxy)pyridazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.